6-Chloro-2-benzoxazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCZHXABVLZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041545 | |
| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-84-4 | |
| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorobenzoxazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26191 | |
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| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG1JLE50LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 6-Chloro-2-benzoxazolinone. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and material science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions and assays are provided. Furthermore, this guide includes visualizations of relevant signaling pathways to elucidate the compound's mechanism of action.
Core Physicochemical Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] It appears as a white to light yellow or light orange crystalline powder.[2][3] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₂ | [2] |
| Molecular Weight | 169.56 g/mol | [1][2] |
| CAS Number | 19932-84-4 | [1] |
| Melting Point | 193 - 197 °C | [1][2][4] |
| Boiling Point | Not available (likely decomposes) | |
| Appearance | White to light yellow to light orange powder/crystal | [2][3] |
| Purity | >98.0% (by GC) | [1] |
| pKa (Predicted) | 8.34 | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [2] |
Synthesis of this compound
Two primary synthetic routes for this compound are detailed below.
Synthesis from 2-Amino-4-chlorophenol and Urea
A common method for the synthesis of benzoxazolone derivatives involves the reaction of a 2-aminophenol with urea.[1] This reaction can be performed with or without a solvent and is typically facilitated by heat.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-chlorophenol and urea in a 1:1.2 molar ratio.
-
Heating: Heat the reaction mixture to 125 °C in an inert atmosphere.
-
Reaction Monitoring: Maintain the temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically after several hours), cool the mixture to room temperature. The solidified product is then suspended in water.
-
Purification: Adjust the pH of the suspension to 5-6. Heat the suspension to 100 °C for one hour. After cooling, the crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as 50% ethanol to yield pure this compound.
Synthesis by Chlorination of Benzoxazolone
An alternative route involves the direct chlorination of benzoxazolone. This method utilizes chlorine gas in a mixed solvent system.
Experimental Protocol:
-
Reaction Mixture Preparation: In a suitable reactor, prepare a mixture of water and dioxane, with the dioxane content ranging from 20% to 80% by weight. Add benzoxazolone to this mixture. The amount of benzoxazolone should be between 50 and 500 g per liter of the reaction mixture.
-
Chlorination: Heat the reaction mixture to a temperature between 40 and 80 °C. Introduce chlorine gas into the mixture. The amount of chlorine added should be between 1 and 1.1 moles per mole of benzoxazolone.
-
Reaction Monitoring and Work-up: Monitor the reaction by potentiometry. Upon completion, neutralize the reaction medium with an aqueous sodium hydroxide solution.
-
Isolation and Purification: The temperature is then raised to 85 °C, leading to phase separation. The upper organic phase, containing dioxane and 6-chlorobenzoxazolone, is separated. Water is added to this phase, and the mixture is heated to 80 °C to achieve a homogeneous solution. Cooling this solution to 20 °C induces the crystallization of 6-chloro-benzoxazolone. The pure product is obtained by filtration with a purity of approximately 99%.
Biological and Chemical Applications
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, with applications in both the pharmaceutical and agrochemical industries.[3]
Agrochemical Applications
The compound serves as a precursor in the synthesis of herbicides, insecticides, and fungicides.[2] Its derivatives have shown potent herbicidal activity by inhibiting the growth of certain plant species.[2]
Pharmaceutical and Research Applications
Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Antimicrobial Properties: The core structure has been modified to produce compounds with significant efficacy against various microorganisms.[1]
-
Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the development of treatments for Alzheimer's disease.[1]
-
Anticancer Activity: Benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.
Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with several key signaling pathways.
Apoptosis Induction via p53 and Caspase-3 Pathway
Certain benzoxazinone derivatives have been shown to exert their antiproliferative activity by inducing apoptosis. This process is often mediated by the upregulation of the tumor suppressor protein p53 and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Benzoxazinone derivatives have been identified as inhibitors of this pathway, contributing to their anticancer effects.
Inhibition of TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory diseases. Benzoxazolinone derivatives have been shown to inhibit TNF-α, suggesting their potential as anti-inflammatory agents.
Experimental Protocols for Biological Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution (or solvent for control).
-
Add 10 µL of the AChE working solution.
-
Add 10 µL of the DTNB solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structural Relationship with Chlorzoxazone
It is important to distinguish this compound from its isomer, chlorzoxazone (5-Chloro-2-benzoxazolinone). While both share the same molecular formula, the position of the chlorine atom on the benzene ring differs, which can lead to different physicochemical properties and biological activities. 6-Hydroxychlorzoxazone is a known human metabolite of chlorzoxazone.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
The Versatile Role of 6-Chloro-2-benzoxazolinone in Modern Research: A Technical Guide
For Immediate Release
6-Chloro-2-benzoxazolinone, a heterocyclic organic compound, has emerged as a critical and versatile building block in a multitude of research and development sectors. This technical guide provides an in-depth overview of its primary applications, mechanisms of action, and detailed experimental protocols for its use, catering to researchers, scientists, and professionals in drug development and other scientific fields. Its utility as a key intermediate spans from the synthesis of pharmaceuticals and agrochemicals to applications in material science and biochemical research.
Core Applications in Scientific Research
This compound serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules. Its principal research applications are concentrated in pharmaceutical development and agricultural chemistry, with growing interest in other specialized areas.
Pharmaceutical Development: This compound is a cornerstone in the synthesis of various therapeutic agents. It is a well-established precursor to Chlorzoxazone, a centrally acting muscle relaxant.[1] Research has also extensively explored its derivatives for their potential as:
-
Anti-inflammatory and Analgesic Agents: Derivatives of this compound have been investigated for their ability to mitigate inflammation and pain.[2]
-
Anticancer Agents: Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, making them promising candidates for novel cancer therapies.[3][4] The proposed mechanism involves the activation of apoptotic pathways, including the upregulation of p53 and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]
-
Antimicrobial Agents: The benzoxazolinone core is featured in compounds exhibiting activity against various bacterial and fungal strains.[5][6]
-
Neuroprotective Agents: Derivatives have been synthesized and evaluated as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[2]
Agricultural Chemistry: In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2][7] It is a known environmental transformation product of the herbicide Fenoxaprop-P-ethyl.[8] Studies have demonstrated the herbicidal activity of its derivatives against various weeds.[9][10]
Other Research Applications:
-
Organic Synthesis: It is a versatile intermediate for creating complex heterocyclic systems.[4]
-
Biochemical Research: The compound and its derivatives are employed in studies of enzyme inhibition.[2]
-
Material Science: It plays a role in the development of polymers and coatings, contributing to enhanced thermal stability.[2]
-
Corrosion Inhibition: There is emerging research into its potential as a corrosion inhibitor for metals.
Quantitative Data Summary
The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize key inhibitory concentrations.
Table 1: Cholinesterase Inhibition by this compound Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
| Derivative 3a | AChE | Similar to Tacrine | [2] |
| Derivative 3e | AChE | Stronger than Tacrine | [2] |
| Derivative 3a | BChE | Stronger than Donepezil | [2] |
| Derivative 3b | BChE | Stronger than Donepezil | [2] |
| Derivative 3c | BChE | Stronger than Donepezil | [2] |
| Derivative 3e | BChE | Stronger than Donepezil | [2] |
| Compound 6a | AChE | 1.03 | [11] |
| Compound 6j | AChE | 1.35 | [11] |
| Compound 6a | BChE | 6.6 | [11] |
| Compound 6j | BChE | 8.1 | [11] |
AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Source |
| Compound 1g | Enterococcus faecalis | 128 | [5] |
| Compound 1k | Enterococcus faecalis | 128 | [5] |
| Compound 1m | Enterococcus faecalis | 128 | [5] |
| Compound III | Candida krusei | Not specified | [5] |
| Derivative 5-Cl | Staphylococcus aureus | 350 | [7] |
| Derivative 5-Cl | Escherichia coli | 300 | [7] |
| Derivative 5-Cl | Candida albicans | 250 | [7] |
| Derivative 6-NO₂ | Staphylococcus aureus | 150 | [7] |
| Derivative 6-NO₂ | Escherichia coli | 300 | [7] |
| Derivative 6-NO₂ | Candida albicans | 125 | [7] |
MIC: Minimum Inhibitory Concentration
Key Experimental Methodologies
Detailed protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments involving this compound and its derivatives.
Synthesis of Chlorzoxazone from this compound
This protocol outlines a common synthetic route to produce Chlorzoxazone.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as methanol.
-
Reduction: Add a reducing agent, for example, Raney/Ni, to the solution to serve as a catalyst. The mixture is then subjected to hydro-reduction to form 2-amino-4-chlorophenol.[12]
-
Catalyst Removal: After the reaction is complete, the Raney/Ni catalyst is removed by filtration.
-
Solvent Exchange: Water is added to the filtrate, and the methanol is removed by distillation, leaving an aqueous solution of 2-amino-4-chlorophenol.[12]
-
Cyclization: The solution is decolorized with activated carbon. Under acidic conditions, urea is added as a cyclizing agent. The mixture is heated to reflux to initiate the ring-closure reaction, which yields Chlorzoxazone.[12]
-
Purification: The reaction mixture is cooled and filtered to obtain the crude product. The crude product is then dissolved in a 1N sodium hydroxide solution, treated with activated carbon, and filtered. The filtrate is acidified with 3N hydrochloric acid to a pH of 3-6, causing the precipitation of Chlorzoxazone. The solid is collected by filtration and dried to yield the final product with high purity.[12]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2]
-
Reagent Preparation: Prepare solutions of the test compounds, the target enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB solution. The mixture is incubated for a specified time.
-
Reaction Initiation: The reaction is started by adding the substrate to each well.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106167471A - A kind of preparation method of chlorzoxazone - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-benzoxazolinone Derivatives
The this compound core is a privileged heterocyclic scaffold that serves as a versatile building block in the fields of medicinal chemistry and agricultural science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and herbicidal properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound scaffold is primarily achieved through the cyclization of substituted phenolic precursors. Derivatization is then employed to modulate the compound's physicochemical properties and enhance its biological efficacy.
Core Scaffold Synthesis
Two primary routes for synthesizing the this compound core have been established:
-
Method A: From 2-Amino-4-chlorophenol: This established route involves the reaction of 2-amino-4-chlorophenol with urea.[1] The reaction can be performed under conventional heating or more efficiently through microwave irradiation, where the cyclization process forms the key benzoxazolinone ring structure.[1]
-
Method B: From 2-Amino-5-chlorophenol: An alternative pathway uses 2-amino-5-chlorophenol, which can be reacted with agents like urea under acidic conditions (e.g., sulfuric acid) to facilitate ring closure.[2]
Derivatization Strategies
Structural modifications to the core ring are crucial for tuning the biological activity.[1] Common strategies include N-alkylation at the 3-position and substitution on the benzene ring to explore structure-activity relationships (SAR). For instance, condensing 6-chloroacetyl-2-benzoxazolinone with various amines has been used to generate a library of derivatives for screening.[1][5]
Pharmacological and Biological Activities
Derivatives of this compound have been evaluated for a multitude of biological activities, demonstrating their potential as therapeutic agents and agrochemicals.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been assessed against a range of bacteria and fungi.[1] Structural modifications can lead to compounds with significant efficacy.[1]
Quantitative Data: Antibacterial Activity
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Enterococcus faecalis | MIC = 128 µg/mL | [1] |
| 2-methylthiobenzoxazole | Verticillum dahlia (Fungus) | 96.4% spore inhibition |[3][6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral (Anti-HIV) Activity
Certain benzoxazolinone derivatives have been identified as specific inhibitors of the HIV-1 nucleocapsid (NC) protein.[7][8] The NC protein, with its highly conserved zinc finger domains, is a critical target as its inhibition can disrupt multiple stages of the viral life cycle, potentially reducing the emergence of drug-resistant strains.[7]
Mechanism of Action: The proposed mechanism involves the non-covalent binding of the benzoxazolinone derivative to a hydrophobic pocket of the NC protein.[7] This interaction interferes with the protein's nucleic acid chaperone activity without causing the ejection of zinc ions from the zinc finger domains, a common mechanism for other inhibitors.[7] This disruption inhibits crucial processes like viral DNA synthesis and genomic RNA packaging.
Quantitative Data: Anti-HIV-1 NC Activity
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| 5-06 (a 2-benzoxazolinone derivative) | NC-inhibitory (NAME) | 20 ± 2 µM | [7] |
| cmpd8 (a benzoxazolinone derivative) | Antiviral | 100 µM |[7] |
Experimental Protocol: Nucleocapsid Annealing Mediated Electrophoresis (NAME) Assay
-
Pre-incubation: A solution of the recombinant NC protein (e.g., 8 µM of NC(12–55)) is pre-incubated with increasing concentrations of the test compound for 15 minutes at room temperature.
-
Annealing Reaction: Target nucleic acid sequences (e.g., 1 µM each of TAR29 and cTAR29) are added to the mixture. The reaction is incubated for another 15 minutes to allow the NC protein to facilitate annealing.
-
Analysis: The samples are analyzed by non-denaturing polyacrylamide gel electrophoresis (PAGE). The inhibition of the annealing activity is quantified by measuring the reduction in the formation of the annealed product compared to a control without the inhibitor.[7]
Analgesic and Anti-inflammatory Activity
Derivatization of the carboxylate moiety of certain benzoxazolinone acetic acids into amides has yielded compounds with potent analgesic and anti-inflammatory activities while mitigating gastrointestinal side effects.[9]
Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly with some derivatives showing selective inhibition of COX-2.[9] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Quantitative Data: Analgesic and Anti-inflammatory Activity
| Compound | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) | Reference |
|---|---|---|---|
| 3a | 60.3 | 48.1 | [9] |
| 3d | 55.2 | 43.2 | [9] |
| 3e | 65.5 | 50.6 | [9] |
| 3j | 56.9 | 40.7 | [9] |
| 3k | 58.6 | 45.7 | [9] |
*Activity measured at a dose of 100 mg/kg.
Experimental Protocol: In Vivo Anti-inflammatory and Analgesic Assays
-
Animal Model: Male Swiss albino mice are used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: Test compounds, suspended in a vehicle like 0.5% Tween 80, are administered orally (p.o.) at a dose of 100 mg/kg. A control group receives only the vehicle.
-
Anti-inflammatory (Carrageenan-induced Paw Edema):
-
One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[9]
-
-
Analgesic (p-Benzoquinone-induced Writhing Test):
-
One hour after compound administration, mice are injected intraperitoneally (i.p.) with 0.25 mL of a 0.1% p-benzoquinone solution to induce writhing.
-
Five minutes after the p-benzoquinone injection, the number of abdominal constrictions (writhes) is counted for a 10-minute period.
-
The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the mean number of writhes in the treated group to the control group.[9]
-
Cholinesterase Inhibitory Activity
Derivatives of 5- and 6-chloro-benzoxazolinone have been evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These findings suggest the potential of this scaffold for developing new therapeutic agents for Alzheimer's disease.[1]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
-
Principle: This colorimetric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
The reaction mixture contains phosphate buffer (pH 8.0), DTNB, the test compound at various concentrations, and the enzyme (AChE or BChE).
-
The mixture is pre-incubated.
-
The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
The absorbance is measured over time. The rate of reaction is calculated and compared to a control without the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.[1]
-
Agrochemical Activities
The this compound scaffold is prominent in agriculture, with derivatives demonstrating herbicidal, fungicidal, and insecticidal properties.[2][3] For example, 3-alkyl-6-halobenzoxazolinones show significant herbicidal action against various weeds.[3][6]
Quantitative Data: Agrochemical Activity
| Compound Class | Activity | Target | Reference |
|---|---|---|---|
| 3-alkyl-6-halobenzoxazolinones | Herbicidal | Weeds (during growing season) | [3][6] |
| 3-alkylbenzoxazolinones | Defoliant | Cotton (up to 70% leaf drop) | [3][6] |
| O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone | Insecticidal | General use (DDT substitute) |[3] |
Conclusion
The this compound framework represents a highly valuable and versatile scaffold in chemical biology and drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from potent antimicrobial and antiviral effects to promising anti-inflammatory and agrochemical applications. The synthetic accessibility of the core and the potential for diverse functionalization allow for extensive structure-activity relationship studies. Future research focused on optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives holds significant promise for the development of novel therapeutic agents and agricultural products.
References
- 1. This compound|CAS 19932-84-4 [benchchem.com]
- 2. Buy this compound | 19932-84-4 [smolecule.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone (CAS: 19932-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-benzoxazolinone, a halogenated heterocyclic compound, is a versatile molecule with significant applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse biological activities. Detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways are presented to support ongoing research and development efforts.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1][2][3] Its core structure consists of a benzoxazole ring system with a chlorine substituent at the 6-position and a ketone group at the 2-position.[1] It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19932-84-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₄ClNO₂ | [1][2][3][6] |
| Molecular Weight | 169.56 g/mol | [1][2][4][6] |
| IUPAC Name | 6-chloro-1,3-benzoxazol-2(3H)-one | [3] |
| Synonyms | 6-Chloro-2-benzoxazolone, CDHB | [1][2][5] |
| Appearance | White to light yellow/orange powder/crystal | [1][2][3] |
| Melting Point | 193.0 - 197.0 °C | [1][2][4] |
| Purity | Typically >98% (by GC) | [1][2][4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Source(s) |
| Infrared (IR) | Strong absorption at 1740 cm⁻¹ (C=O stretch) | [1] |
| ¹H NMR | δ 7.45 (d, 1H, H-7), 7.30 (s, 1H, H-5), 7.10 (d, 1H, H-4) | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 169.57 [M⁺] | [1] |
Synthesis and Reactions
The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of substituted phenolic precursors.[1]
Synthesis from 2-Amino-5-chlorophenol
A common laboratory and industrial method involves the reaction of 2-amino-5-chlorophenol with urea in an acidic medium, such as sulfuric acid, followed by heating to facilitate ring closure.[1]
Hofmann Rearrangement
An alternative pathway is the Hofmann rearrangement of 5-chlorosalicylamide using reagents like trichloroisocyanuric acid (TCCA).[1] This method can be adapted for continuous-flow systems, offering improved efficiency and scalability.[1]
Chemical Reactivity
This compound's reactivity is characterized by its electrophilic nature.[1] Key reactions include:
-
Nucleophilic Substitution: The chloro group can be displaced by various nucleophiles, enabling the synthesis of a wide range of derivatives.[1]
-
Hydrolysis: It can be enzymatically cleaved by hydrolases, such as CbaA from Pigmentiphaga sp., to yield 2-amino-5-chlorophenol.[1][7][8][9]
-
Chlorination: Further chlorination, for instance with TCCA, can produce 5,6-dichloro-2-benzoxazolinone.[1]
-
Condensation Reactions: It readily undergoes condensation with amines to form hydrazones and azoles, which have shown antimicrobial activity.[1]
Biological Activity and Applications
This compound and its derivatives exhibit a broad spectrum of biological activities, making them valuable in agriculture and medicine.
Agrochemical Applications
This compound is a crucial intermediate in the synthesis of herbicides, insecticides, and fungicides.[1][2]
-
Herbicidal Activity: It is a precursor to the herbicide fenoxaprop-p-ethyl, which is used to control weeds in various crops.[1][7] The compound itself also demonstrates potent herbicidal properties by inhibiting plant growth.[1][10]
-
Insecticidal and Fungicidal Properties: Derivatives of this compound have been developed for pest control and as fungicides to protect materials like textiles and paper from microbial degradation.[1][10]
Table 3: Agrochemical Activity of this compound and its Derivatives
| Activity | Target | Notes | Source(s) |
| Herbicidal | Weeds in crops (e.g., soybean, wheat) | Precursor to fenoxaprop-p-ethyl. | [1][7] |
| Fungicidal | Fusarium oxyporum, Verticillium dahliae | 3-methyl-6-chlorobenzoxazolinone showed activity against F. oxyporum. | [10] |
Pharmaceutical and Medicinal Applications
The benzoxazolinone scaffold is of significant interest in drug discovery due to its ability to interact with various biological targets.[2]
-
Antimicrobial Activity: The compound and its derivatives have shown efficacy against various bacterial strains.[1][4]
-
Antiviral Activity: Certain derivatives with thiadiazole linkers have demonstrated inhibition of HIV-1 replication, potentially through chelation of Mg²⁺ in the viral integrase.[1]
-
Cholinesterase Inhibition: Hydrazone-linked analogs have shown potential as acetylcholinesterase inhibitors, with IC₅₀ values below 10 μM, suggesting applications in Alzheimer's disease therapy.[1][4][11]
-
Anticancer Activity: Structural analogs can interfere with NF-κB and MAPK signaling pathways, leading to reduced tumor proliferation in vitro.[1] Some derivatives induce apoptosis in cancer cells, as evidenced by increased expression of Fas Ligand, cytochrome-c, and caspase-3.[4]
-
Anti-inflammatory and Analgesic Activity: Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have demonstrated potent analgesic and anti-inflammatory activities with reduced gastric side effects.[12]
Table 4: Pharmacological Activities of this compound Derivatives
| Activity | Target/Mechanism | Key Findings | Source(s) |
| Antiviral | HIV-1 Integrase | Thiadiazole derivatives inhibit HIV-1 replication by 84% at 100 μM. | [1] |
| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Hydrazone-linked analogs show IC₅₀ values < 10 μM. | [1][4][11] |
| Anticancer | NF-κB and MAPK signaling pathways, Apoptosis induction | Analogs reduce tumor proliferation; derivatives increase apoptotic markers. | [1][4] |
| Anti-inflammatory/Analgesic | Cyclooxygenase (COX) | Amide derivatives show potent activity with reduced gastrointestinal side effects. | [12] |
Experimental Protocols
Synthesis of this compound from 2-Amino-5-chlorophenol and Urea
Objective: To synthesize this compound via the cyclization of 2-amino-5-chlorophenol with urea.
Materials:
-
2-amino-5-chlorophenol (2A5CP)
-
Urea
-
60% Sulfuric acid
-
Heating apparatus (e.g., heating mantle)
-
Reaction flask with condenser
-
Filtration apparatus
Procedure:
-
Combine 2-amino-5-chlorophenol and urea in a reaction flask.
-
Slowly add 60% sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture under reflux to facilitate the ring closure reaction.[1]
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[1]
Evaluation of Acetylcholinesterase (AChE) Inhibition
Objective: To determine the in vitro inhibitory activity of this compound derivatives against AChE.
Methodology: Based on the colorimetric Ellman's method.[4][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (this compound derivatives)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling and Metabolic Pathways
Microbial Degradation Pathway
In the environment, this compound can be degraded by soil microorganisms. For example, Pigmentiphaga sp. strain DL-8 utilizes this compound as a carbon source.[7][8][9] The key initial step is the hydrolysis of the lactam ring by the enzyme CDHB hydrolase (CbaA), a metal-dependent hydrolase, to form 2-amino-5-chlorophenol.[1][7][8][9] This intermediate is then further metabolized by the bacterium.
Caption: Microbial degradation of this compound.
Postulated Anticancer Signaling Interference
Derivatives of this compound have been reported to exert anticancer effects by interfering with key cellular signaling pathways that regulate cell proliferation and survival, such as the NF-κB and MAPK pathways.[1]
Caption: Interference with cancer cell signaling pathways.
Conclusion
This compound is a compound of considerable scientific and commercial interest. Its utility as a scaffold for the development of new agrochemicals and pharmaceuticals is well-established. This guide has summarized its fundamental properties, synthesis, and multifaceted biological activities. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to explore and exploit the potential of this versatile molecule further. Future research may focus on elucidating more detailed mechanisms of action, optimizing derivative structures for enhanced potency and selectivity, and exploring novel applications in medicine and agriculture.
References
- 1. Buy this compound | 19932-84-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 19932-84-4: 6-Chloro-2,3-dihydrobenzoxazol-2-one [cymitquimica.com]
- 4. This compound|CAS 19932-84-4 [benchchem.com]
- 5. 2(3H)-Benzoxazolone, 6-chloro- (CAS 19932-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
- 12. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 6-Chloro-2-benzoxazolinone
An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone
Introduction
This compound (CAS No: 19932-84-4) is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] As a benzoxazolinone derivative, it features a chloro substituent at the sixth position of its core ring structure.[2] This compound is recognized for its stability, reactivity, and broad spectrum of biological activities, which has led to its use as a key intermediate in the development of pharmaceuticals and agrochemicals.[3] Its applications span from being a precursor in the synthesis of herbicides, insecticides, and fungicides to being investigated for its potential in drug development, particularly as an anti-inflammatory and antimicrobial agent.[2][3]
Physical and Chemical Properties
This compound presents as a white to light yellow or light orange crystalline powder.[1][2][3] It is known for its high purity, typically exceeding 98% as determined by gas chromatography.[2][3]
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 6-chloro-3H-1,3-benzoxazol-2-one | [1][4] |
| Synonyms | 6-Chlorobenzoxazolone, 6-Chloro-2-hydroxybenzoxazole | [3][4] |
| CAS Number | 19932-84-4 | [1][3] |
| Molecular Formula | C₇H₄ClNO₂ | [2][3][4] |
| Molecular Weight | 169.56 g/mol | [2][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [1][2][3] |
| Melting Point | 193.0 to 197.0 °C | [1][2][3][5] |
| Purity | ≥ 98% (GC) | [1][3] |
| InChI | InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | [1][4] |
| InChIKey | MATCZHXABVLZIE-UHFFFAOYSA-N | [1] |
Spectral Data
Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the compound's structure.[2][4]
-
Infrared (IR) Spectroscopy : IR spectra help in identifying the functional groups present in the molecule.[2][4]
-
Mass Spectrometry (MS) : GC-MS analysis confirms the molecular weight of 169.56 g/mol .[4]
Chemical Reactivity and Applications
The chemical reactivity of this compound allows for various synthetic modifications, making it a valuable intermediate. Key reactions include nucleophilic substitution at the chloro group, condensation reactions with aldehydes or ketones, and cyclization reactions.[2] These reactions enable the synthesis of a wide array of derivatives with diverse biological activities.[1]
Its applications are widespread:
-
Agriculture : It is a precursor for active ingredients in herbicides, pesticides, and fungicides.[2][3][6]
-
Pharmaceuticals : The scaffold is used in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[3] It is also a starting point for creating cholinesterase inhibitors for potential anti-Alzheimer's agents.[1]
-
Organic Chemistry : It serves as a key intermediate for synthesizing more complex organic molecules.[2]
-
Biochemical Research : The compound and its derivatives are utilized in enzyme inhibition studies.[3]
References
- 1. This compound|CAS 19932-84-4 [benchchem.com]
- 2. Buy this compound | 19932-84-4 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19932-84-4 | TCI AMERICA [tcichemicals.com]
- 6. e3s-conferences.org [e3s-conferences.org]
The Benzoxazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazolinone scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and natural product research. This technical guide provides a comprehensive overview of the discovery and history of benzoxazolinone compounds, from their initial synthesis in the early 20th century to the elucidation of their roles as natural defense compounds in plants. This document details the synthetic methodologies for their preparation, presents a compilation of their diverse biological activities with quantitative data, and provides in-depth experimental protocols for key biological assays. Furthermore, this guide illustrates the key signaling pathways modulated by benzoxazolinone derivatives, offering insights into their mechanisms of action and therapeutic potential.
Discovery and History: A Tale of Synthesis and Nature
The journey of benzoxazolinone compounds began in the laboratory over a century ago. The first synthesis of the parent compound, benzoxazolin-2-one, was achieved in 1902 by Graebe and Rostovzeff.[1] This pioneering work laid the foundation for the chemical exploration of this heterocyclic system.
Decades later, in 1955, the story of benzoxazolinones took a fascinating turn with the discovery of a naturally occurring derivative. Artturi Virtanen and P.K. Hietala isolated 2(3)-benzoxazolinone from rye seedlings, identifying it as a potent anti-fusarium factor.[1] This discovery revealed that these compounds were not just synthetic curiosities but also played a vital role in the chemical defense mechanisms of plants. Subsequent research has shown that benzoxazolinones are prevalent in the Poaceae family (grasses), including important crops like maize and wheat, where they are biosynthesized from precursor benzoxazinoids.[2][3] These natural benzoxazolinones contribute to the plants' resistance against microbial pathogens and herbivores.[2]
This dual history, rooted in both synthetic chemistry and natural product discovery, has fueled ongoing research into the diverse biological activities and therapeutic applications of the benzoxazolinone scaffold.
Synthetic Methodologies
The synthesis of benzoxazolinone and its derivatives can be achieved through various chemical routes. The classical methods often involve the cyclization of ortho-substituted anilines.
Synthesis of the Benzoxazolinone Core
A common and straightforward method for the synthesis of the benzoxazolinone core involves the reaction of 2-aminophenols with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole.
General Experimental Protocol: Synthesis of Benzoxazolin-2-one from 2-Aminophenol
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminophenol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Carbonyl Source: Slowly add a solution of a carbonylating agent (e.g., triphosgene in toluene or a solution of carbonyldiimidazole in THF) to the stirred solution of 2-aminophenol at room temperature. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the pure benzoxazolin-2-one.
Synthesis of Substituted Benzoxazolinones
A wide array of substituted benzoxazolinones can be synthesized by employing appropriately substituted 2-aminophenols as starting materials. Furthermore, the nitrogen atom of the benzoxazolinone ring can be functionalized through N-alkylation or N-arylation reactions to generate a diverse library of derivatives.[4]
General Experimental Protocol: N-Alkylation of Benzoxazolin-2-one
-
Deprotonation: To a solution of benzoxazolin-2-one in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen atom.
-
Addition of Alkylating Agent: To the resulting anion, add the desired alkylating agent (e.g., an alkyl halide or tosylate) and stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Biological Activities and Quantitative Data
Benzoxazolinone derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The following tables summarize the quantitative data for some of the key activities reported in the literature.
Antimicrobial Activity
Benzoxazolinones have demonstrated notable activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the disruption of cellular processes due to the electrophilic nature of the heterocyclic ring.[5]
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Amide of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Staphylococcus aureus | 125 | 250 | [6] |
| Bacillus subtilis | 62.5 | 125 | [6] | |
| Escherichia coli | 125 | 250 | [6] | |
| Salmonella Enteritidis | 250 | 500 | [6] | |
| 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | Staphylococcus aureus | 125 | 250 | [6] |
| Bacillus subtilis | 62.5 | 125 | [6] | |
| Escherichia coli | 125 | 250 | [6] | |
| Salmonella Enteritidis | 250 | 500 | [6] | |
| N'-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 125 | 250 | [6] |
| Bacillus subtilis | 62.5 | 125 | [6] | |
| Escherichia coli | 62.5 | 125 | [6] | |
| Salmonella Enteritidis | 250 | 500 | [6] | |
| N'-(2-Furylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 250 | 500 | [6] |
| Bacillus subtilis | 125 | 250 | [6] | |
| Escherichia coli | 125 | 250 | [6] | |
| Salmonella Enteritidis | 500 | >500 | [6] | |
| N'-(5-Nitro-2-furylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 62.5 | 125 | [6] |
| Bacillus subtilis | 31.25 | 62.5 | [6] | |
| Escherichia coli | 62.5 | 125 | [6] | |
| Salmonella Enteritidis | 125 | 250 | [6] | |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 64 | - | [7] |
| Various 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | Staphylococcus aureus | 100-200 | - | [4] |
| Escherichia coli | >200 | - | [4] | |
| Pseudomonas aeruginosa | >200 | - | [4] | |
| Candida albicans | 100-200 | - | [4] | |
| Candida krusei | 50-200 | - | [4] | |
| Candida parapsilosis | 100-200 | - | [4] |
Anti-inflammatory Activity
Several benzoxazolinone derivatives have shown potent anti-inflammatory effects. One of the key mechanisms is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8] Some derivatives have also been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4).[9]
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Benzoxazolinone-thiadiazole derivative 1f | TNF-α inhibition | - | 51.44% inhibition | [8] |
| Benzoxazole derivative 3g | IL-6 inhibition | - | 5.09 ± 0.88 | [9] |
| Benzoxazole derivative 3d | IL-6 inhibition | - | 5.43 ± 0.51 | [9] |
| Benzoxazole derivative 3c | IL-6 inhibition | - | 10.14 ± 0.08 | [9] |
| Disubstituted benzoxazolone 3d | NO inhibition | RAW264.7 | 13.44 | [10] |
| Disubstituted benzoxazolone 2d | NO inhibition | RAW264.7 | 14.72 | [10] |
| Disubstituted benzoxazolone 2c | NO inhibition | RAW264.7 | 16.43 | [10] |
| Disubstituted benzoxazolone 3d | iNOS inhibition | - | 9.733 | [10] |
| Disubstituted benzoxazolone 2d | iNOS inhibition | - | 3.342 | [10] |
| Disubstituted benzoxazolone 2c | iNOS inhibition | - | 4.605 | [10] |
Key Signaling Pathways
The diverse biological activities of benzoxazolinone compounds stem from their ability to modulate various cellular signaling pathways. Below are diagrams of two key pathways implicated in their anti-inflammatory effects.
Inhibition of the TLR4/MD-2 Signaling Pathway
Certain benzoxazolinone derivatives act as antagonists of the TLR4/MD-2 complex, which plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). By binding to the MD-2 co-receptor, these compounds can block the downstream inflammatory cascade.
References
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- 2. protocols.io [protocols.io]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preliminary Toxicological Investigation of 6-Chloro-2-benzoxazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the toxicological profile of 6-Chloro-2-benzoxazolinone (CDHB). The information is compiled from publicly available safety data and scientific literature, intended to inform researchers and professionals in drug development and chemical safety assessment. This document summarizes known hazards, presents available biochemical data, outlines standard experimental protocols for toxicity testing, and visualizes relevant biological pathways.
Toxicological Summary and Hazard Identification
This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The compound is harmful if swallowed and is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed [Warning Acute toxicity, oral].[1][2][3]
-
H315: Causes skin irritation [Warning Skin corrosion/irritation].[1][2][3]
-
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[1][2][3]
-
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].[1][2]
These classifications necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves and safety goggles, and working in a well-ventilated area.[3]
Quantitative and Biochemical Data
| Parameter | Value | Condition | Source |
| Enzyme | CbaA Hydrolase | From Pigmentiphaga sp. strain DL-8 | [4][5] |
| Substrate | This compound (CDHB) | - | [4][5] |
| Km | 0.29 mM | pH 9.0, 55°C | [4][5] |
| kcat | 8,500 s-1 | pH 9.0, 55°C | [4][5] |
| Specific Activity | 5,900 U · mg protein-1 | pH 9.0, 55°C | [4][5] |
| GHS Hazard Category | Acute toxicity - Category 4, Oral | - | [2][3] |
| GHS Hazard Category | Skin irritation, Category 2 | - | [2][3] |
| GHS Hazard Category | Eye irritation, Category 2 | - | [2][3] |
Key Experimental Protocols
The following sections detail standard methodologies for assessing the key toxicological endpoints relevant to this compound: cytotoxicity and mutagenicity.
This assay is a common method to measure cytotoxicity by quantifying the leakage of the cytoplasmic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[7]
Objective: To determine the concentration-dependent cytotoxicity of this compound on a selected cell line (e.g., HepG2, A549, MCF-7).[8][9]
Methodology:
-
Cell Culture: Plate cells in an opaque-walled 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate culture medium. Add the compound dilutions to the wells. Include vehicle controls (medium with the same amount of solvent used for the compound, e.g., DMSO), untreated negative controls, and a positive control for maximum LDH release (cells treated with a lysis buffer).[7]
-
Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[7][8]
-
LDH Measurement:
-
Equilibrate the plate to room temperature.[7]
-
Transfer a portion of the cell culture supernatant from each well to a new plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.[7]
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting background and vehicle control values.
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[10] The test measures the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow on a histidine-free medium (his+).[10]
Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in Salmonella typhimurium strains.
Methodology:
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[12][13]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.[12]
-
Exposure:
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (vehicle) control.[10]
Visualized Pathways and Workflows
This compound is known to be a substrate for microbial degradation. The bacterium Pigmentiphaga sp. strain DL-8 utilizes a metal-dependent hydrolase, CbaA, to initiate the breakdown of the compound.[4][5][6] This is a critical first step in its environmental bioremediation.[4][6]
Caption: Microbial degradation pathway of this compound.
The preliminary investigation of a compound's toxicity typically follows a structured workflow, starting with assessments of cytotoxicity and followed by more specific assays like genotoxicity tests. This tiered approach helps in efficiently characterizing the potential hazards of a chemical.
Caption: A generalized workflow for in vitro toxicity screening.
References
- 1. Buy this compound | 19932-84-4 [smolecule.com]
- 2. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. biotoxicity.com [biotoxicity.com]
- 12. aniara.com [aniara.com]
- 13. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloro-2-benzoxazolinone
Abstract
These application notes provide detailed protocols for the synthesis of 6-Chloro-2-benzoxazolinone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document outlines two primary synthetic routes starting from 2-aminophenol derivatives, including experimental procedures, reaction conditions, and characterization methods. Data is presented to compare synthetic efficiencies, and diagrams are provided to illustrate workflows and the compound's role in relevant biological pathways. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 19932-84-4) is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry.[1][3] It serves as a versatile building block for synthesizing a range of biologically active molecules.[1] Derivatives of this compound have demonstrated potential as cholinesterase inhibitors for conditions like Alzheimer's disease, as well as antimicrobial and anti-inflammatory agents.[1][3] In agriculture, it is a precursor for various herbicides and pesticides.[2][4]
The synthesis of this compound is typically achieved through the cyclization of a substituted 2-aminophenol. This document details two common and effective protocols:
-
Protocol A: A two-step synthesis involving the formation of 2-benzoxazolinone from 2-aminophenol, followed by regioselective chlorination.
-
Protocol B: A one-step cyclization of 2-amino-4-chlorophenol with a carbonyl source like urea.[3]
Synthesis Protocols
Protocol A: Two-Step Synthesis via Chlorination of 2-Benzoxazolinone
This method involves the initial synthesis of the parent benzoxazolinone ring, followed by chlorination.
Step 1: Synthesis of 2-Benzoxazolinone from 2-Aminophenol and Urea
This reaction proceeds via a cyclization reaction where urea acts as a phosgene equivalent.
-
Materials: 2-aminophenol, urea, o-dichlorobenzene.
-
Procedure:
-
Suspend 2-aminophenol (1 mole, 109 g) and urea (1.05 moles, 63 g) in o-dichlorobenzene (350 mL) in a reaction vessel equipped with a nitrogen inlet and a reflux condenser.[5]
-
Heat the suspension to 150-160°C under a nitrogen atmosphere for approximately 3 hours.[5] Ammonia gas will be evolved during the reaction.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, 2-benzoxazolinone, will precipitate.
-
Filter the precipitate, wash with a cold solvent (e.g., ethanol or hexane) to remove residual o-dichlorobenzene, and dry under a vacuum.
-
Step 2: Chlorination of 2-Benzoxazolinone
This step introduces the chlorine atom at the 6-position of the benzoxazolinone ring.
-
Materials: 2-benzoxazolinone, chlorine gas, dioxane, water.
-
Procedure:
-
Prepare a reaction mixture of water and dioxane, with the dioxane content between 50% and 80%.[6]
-
Dissolve the 2-benzoxazolinone from Step 1 in the water/dioxane mixture. The concentration should be between 150 and 400 g/L.[6]
-
Heat the solution to a reaction temperature between 60°C and 90°C.[6]
-
Bubble chlorine gas through the solution. Monitor the reaction progress using TLC or GC until the starting material is consumed.
-
Upon completion, neutralize the reaction medium with an aqueous sodium hydroxide solution.[6]
-
Cool the mixture to 20°C to crystallize the this compound.[6]
-
Filter the solid product, wash with water, and dry under a vacuum to yield the final product with a purity of approximately 99%.[6]
-
Protocol B: One-Step Synthesis from 2-Amino-4-chlorophenol and Urea
This is an alternative and often more direct route that utilizes a pre-chlorinated starting material.[3]
-
Materials: 2-amino-4-chlorophenol, urea.
-
Procedure:
-
Combine 2-amino-4-chlorophenol (1 mole) and urea (1.1-1.3 moles) in a reaction vessel.[3]
-
The reaction can be performed neat (without solvent) or in a high-boiling point solvent like o-dichlorobenzene.
-
Heat the mixture to 160-190°C.[5] The reaction can be facilitated by conventional heating or microwave irradiation for higher efficiency.[3]
-
Maintain the temperature until the reaction is complete, as monitored by TLC. Ammonia will be evolved.
-
Cool the reaction mixture. If performed neat, the solid mass can be recrystallized from a suitable solvent like ethanol or acetic acid. If a solvent was used, cool to induce precipitation.
-
Filter the product, wash with a cold solvent, and dry under a vacuum.
-
Data Presentation: Comparison of Synthetic Methods
The selection of a synthetic route can depend on factors like starting material availability, desired purity, and scale. The table below summarizes quantitative data from various reported methods.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Acidic Cyclization | 2-Amino-5-chlorophenol, Urea | 60% H₂SO₄, 160°C | 88% | - | [2] |
| Chlorination of Benzoxazolinone | Benzoxazolinone, Chlorine | Water/Dioxane, 60-90°C | 85.7% | 99% | [6] |
| Hofmann Rearrangement | 5-Chlorosalicylamide | Trichloroisocyanuric acid (TCCA), Continuous-flow, 80°C | >85% | - | [2] |
| Vilsmeier Chlorination | 5-Chlorosalicylic Acid | DMF·POCl₃, 120°C | - | 95% | [2] |
Experimental Workflows and Diagrams
Visualizing the experimental and logical processes can aid in planning and execution.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key synthetic pathways from 2-aminophenol to the target compound.
Applications in Drug Development
This compound is a valuable scaffold in medicinal chemistry. One of its most explored applications is in the development of cholinesterase inhibitors for neurodegenerative diseases.
Signaling Pathway: Cholinesterase Inhibition
Derivatives of this compound can be synthesized to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, acetylcholine levels in the synaptic cleft increase, which can help alleviate symptoms of cognitive decline.[3]
Caption: Mechanism of action for derivatives as cholinesterase inhibitors.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is a white to light yellow crystalline solid.[3] Refer to the Safety Data Sheet (SDS) for complete handling, storage, and disposal procedures. Store in a cool, dark place at room temperature.[3] This product is intended for research use only (RUO) and is not for human or diagnostic use.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 19932-84-4 [smolecule.com]
- 3. This compound|CAS 19932-84-4 [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 6-Chloro-2-benzoxazolinone, a key intermediate in medicinal chemistry and organic synthesis.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₂ | [3] |
| Molecular Weight | 169.56 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid/powder | [1] |
| Melting Point | 193-197 °C | [2] |
| Purity (by GC) | >98.0% | [2] |
| CAS Number | 19932-84-4 | [3] |
Analytical Methods for Characterization
A variety of analytical techniques are employed to characterize this compound, each providing unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis.[2]
Experimental Protocols:
Two exemplary HPLC methods are outlined below. Method 1 is suitable for routine purity checks, while Method 2 can be adapted for stability studies and the analysis of related compounds.
Method 1: Isocratic Elution for Rapid Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil 100-5-C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized to achieve a suitable retention time and separation from impurities. A starting point could be 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gradient Elution for Complex Samples
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare the sample as described in Method 1.
Data Presentation:
| Parameter | Method 1 | Method 2 |
| Column | Kromasil 100-5-C18 (250 mm x 4.6 mm)[2] | Zorbax SB C18 (250 x 4.6 mm)[2] |
| Mobile Phase | Methanol/Water (e.g., 70:30 v/v) | Gradient of Acetonitrile in 0.1% Acetic Acid |
| Detection | 280 nm | 280 nm |
| Typical Retention Time | To be determined experimentally | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. It is often used to confirm a purity of >98.0%.[2]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or dichloromethane (approximately 100 µg/mL).
Data Presentation:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z 169 |
| Key Fragmentation Ions | To be determined from the mass spectrum |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Parameters: Standard proton acquisition parameters.
-
-
¹³C NMR:
-
Solvent: As for ¹H NMR.
-
Sample Concentration: Approximately 20-50 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Parameters: Standard carbon acquisition parameters with proton decoupling.
-
Data Presentation:
| Nucleus | Solvent | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | DMSO-d₆ | Aromatic protons (δ 7.0-8.0), NH proton (variable, broad) |
| ¹³C NMR | DMSO-d₆ | Aromatic carbons (δ 110-150), Carbonyl carbon (δ >150) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
Three common methods for solid sample analysis are presented below.
Method 1: Attenuated Total Reflectance (ATR)
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Method 2: Potassium Bromide (KBr) Pellet
-
Instrumentation: An FTIR spectrometer and a hydraulic press.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle to form a fine, homogeneous powder. Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum.
Method 3: Thin Solid Film
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder and acquire the spectrum.
Data Presentation:
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C=O Stretch (lactam) | 1750-1780 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch | 1200-1300 |
| C-Cl Stretch | 600-800 |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Signaling Pathway and Biological Activity Context
While a specific signaling pathway directly modulated by this compound is not extensively documented, its derivatives have been investigated for various biological activities. For instance, derivatives have been synthesized and evaluated as potent cholinesterase inhibitors, suggesting a potential application in the development of anti-Alzheimer's agents.[2] The core benzoxazolinone scaffold serves as a crucial starting point for generating new chemical entities for biological screening.[2] The diagram below illustrates the general logic of utilizing this compound in a drug discovery context.
References
Application Notes and Protocols for the Use of 6-Chloro-2-benzoxazolinone in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 6-chloro-2-benzoxazolinone as a key intermediate in the synthesis of novel herbicides. The information is intended to guide researchers in the development of new herbicidal agents and to provide standardized methodologies for synthesis and evaluation.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block for the synthesis of a variety of biologically active molecules, including herbicides.[1] Its substituted benzoxazolinone core is a key pharmacophore in several commercial agrochemicals. Derivatives of this compound, particularly 3-alkyl-6-halobenzoxazolinones, have demonstrated significant herbicidal activity.[2][3] The mode of action for many of these derivatives is believed to be the inhibition of photosynthesis and respiration.[2] This document outlines the synthesis of key intermediates and final herbicidal compounds starting from this compound, along with herbicidal activity data for representative derivatives.
Data Presentation
The following tables summarize the quantitative data regarding the synthesis of a key herbicide intermediate, 2,6-dichlorobenzoxazole, from this compound and the herbicidal efficacy of various benzoxazolinone derivatives.
Table 1: Synthesis of 2,6-Dichlorobenzoxazole from this compound
| Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Phosphorus pentachloride, iron(III) chloride, polyphosphoric acid, toluene, 60°C, 0.5 h | 95.2 | 98.5 | [4] |
| Phosphorus pentachloride, o-dichlorobenzene, 160°C | 61 | 96.8 | [5] |
| Phosphorus pentachloride, phosphoryl chloride, 155-165°C, under pressure | Not specified | Not specified | [6] |
| Phosphorus oxychloride, pyridine, reflux, 10 h | 78 | 99 | [7] |
Table 2: Herbicidal Activity of Benzoxazolinone Derivatives (ED50 in kg/ha ) [8]
| Compound | Derivative Type | Cucumber | Radish | Oats | Cabbage |
| 1b | 3-methylbenzoxazolinone | 4.3 | 3.4 | 1.5 | 4.3 |
| 1c | 3-methyl-6-chlorobenzoxazolinone | ~1.9 | ~1.9 | ~1.9 | >1.9 |
| 1y | 3-methyl-6-bromobenzoxazolinone | ~1.9 | ~1.9 | ~1.9 | >1.9 |
| 2a | 2-methylthiobenzoxazole | ~2.5 | ~2.5 | ~2.5 | ~2.5 |
| 2b | 2-ethylthiobenzoxazole | ~2.5 | ~2.5 | ~2.5 | ~2.5 |
Note: ED50 is the dose causing 50% inhibition of root growth.[8]
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and a representative herbicidal compound from this compound.
Protocol 1: Synthesis of 2,6-Dichlorobenzoxazole from this compound
This protocol describes the conversion of this compound to 2,6-dichlorobenzoxazole, a crucial intermediate for many herbicides.
Materials:
-
This compound
-
Toluene
-
Phosphorus pentachloride (PCl₅)
-
Iron(III) chloride (FeCl₃)
-
Polyphosphoric acid (PPA)
Procedure: [4]
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 250 mL of toluene.
-
To the toluene, add 0.1 mol of this compound, 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of ferric chloride.
-
Heat the mixture to 60°C with constant stirring.
-
Maintain the reaction at 60°C for 30 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude 2,6-dichlorobenzoxazole can be further purified by recrystallization or distillation. The reported content of 2,6-dichlorobenzoxazole is 98.5% with a yield of 95.2%.[4]
Protocol 2: Assessment of Herbicidal Activity in a Laboratory Setting
This protocol outlines a general method for evaluating the herbicidal activity of synthesized compounds on various plant species.
Materials:
-
Synthesized benzoxazolinone derivatives
-
Test plant seeds (e.g., cucumber, radish, oats, cabbage)
-
Petri dishes
-
Agar medium
-
Incubator
Procedure: [2]
-
Prepare an agar medium and sterilize it.
-
While the agar is still molten, add the synthesized herbicidal compounds at various concentrations to create a dose-response range. The compounds should be dissolved in a suitable solvent and added as an aqueous emulsion.
-
Pour the agar medium containing the herbicide into sterile Petri dishes and allow it to solidify. A control group with no herbicide should also be prepared.
-
Sow the seeds of the test plants onto the surface of the agar in the Petri dishes.
-
Incubate the Petri dishes at a constant temperature (e.g., 26°C) for a period of 7 days.[8]
-
After the incubation period, measure the length of the roots of the seedlings in both the control and treated groups.
-
Calculate the percentage of root growth inhibition for each concentration of the herbicide compared to the control.
-
Determine the ED50 value, which is the effective dose required to cause a 50% inhibition of root growth.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the development of herbicides from this compound.
Caption: Synthetic pathway from this compound to a final herbicide.
Caption: Logical workflow for herbicide development and evaluation.
References
- 1. Buy this compound | 19932-84-4 [smolecule.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]
- 4. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 6. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 7. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of 6-Chloro-2-benzoxazolinone in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-benzoxazolinone (CBO) is a versatile heterocyclic scaffold that has garnered significant attention in pharmaceutical development due to its broad spectrum of biological activities. This privileged structure serves as a key intermediate in the synthesis of a diverse array of derivatives with potential therapeutic applications, including neurodegenerative disorders, inflammation, pain, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers and scientists working on the development of novel therapeutics based on the CBO scaffold.
Chemical Properties
| Property | Value |
| CAS Number | 19932-84-4 |
| Molecular Formula | C₇H₄ClNO₂ |
| Molecular Weight | 169.56 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 193-197 °C |
| Purity | >98.0% |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-amino-4-chlorophenol with urea.[1] This reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times.
Protocol: Synthesis of this compound
Materials:
-
2-amino-4-chlorophenol
-
Urea
-
Appropriate solvent (e.g., o-dichlorobenzene)
-
Reaction vessel suitable for heating (conventional or microwave)
-
Purification apparatus (e.g., recrystallization setup)
Procedure:
-
In a reaction vessel, combine 2-amino-4-chlorophenol and a molar excess of urea in a suitable high-boiling solvent such as o-dichlorobenzene.
-
Heat the mixture under reflux for several hours with continuous stirring. If using microwave irradiation, set the appropriate temperature and time parameters based on instrument guidelines.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the crude product by filtration and wash with a cold solvent to remove impurities.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Dry the purified product under a vacuum.
Pharmaceutical Applications and Biological Activities
Derivatives of this compound have been explored for a range of therapeutic applications, demonstrating the versatility of this scaffold in drug design.
Cholinesterase Inhibition for Alzheimer's Disease
Derivatives of 6-chloroacetyl-2-benzoxazolinone have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2]
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 3a | AChE | 0.021 ± 0.002 | Tacrine | 0.020 ± 0.003 |
| Derivative 3a | BChE | 0.98 ± 0.05 | Donepezil | 3.81 ± 0.11 |
| Derivative 3b | BChE | 1.52 ± 0.08 | Donepezil | 3.81 ± 0.11 |
| Derivative 3c | BChE | 2.15 ± 0.12 | Donepezil | 3.81 ± 0.11 |
| Derivative 3e | AChE | 0.00057 ± 0.00003 | Tacrine | 0.020 ± 0.003 |
| Derivative 3e | BChE | 0.89 ± 0.04 | Donepezil | 3.81 ± 0.11 |
Data extracted from a study by Szymański et al. (2011).[2]
This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial efficacy against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1]
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Salmonella Enteritidis (MIC, µg/mL) |
| Amide Derivative | >1000 | 250 | 125 | >1000 |
| 5-Chlorobenzimidazole Derivative | 500 | 125 | 125 | 500 |
| Hydrazone (3-chloro substitution) | 250 | 125 | 62.5 | 500 |
| Hydrazone (2-furyl) | 500 | 250 | 125 | 1000 |
| Hydrazone (5-nitro-2-furyl) | 250 | 125 | 62.5 | 500 |
Data from a study on benzoxazolin-2-one derivatives.[3]
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound derivatives)
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any antimicrobial agent).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that shows no visible growth.
References
Synthesis of 6-chloro-3-methyl-2-benzoxazolinone: Application Notes and Protocols
This document provides a detailed protocol for the synthesis of 6-chloro-3-methyl-2-benzoxazolinone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the chlorination of 2-benzoxazolinone to yield 6-chloro-2-benzoxazolinone, followed by N-methylation to produce the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Reaction Scheme
The overall synthesis pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of 6-chloro-3-methyl-2-benzoxazolinone.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure is adapted from established chlorination protocols of benzoxazolones.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Benzoxazolinone | 135.12 | 135 g | 1.0 |
| Dioxane | 88.11 | 457 g | - |
| Water | 18.02 | 335 g | - |
| Chlorine (gas) | 70.90 | As required | ~1.0-1.1 |
| Sodium Hydroxide (30% aq. solution) | 40.00 | As required | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser, add 2-benzoxazolinone (135 g, 1.0 mol), dioxane (457 g), and water (335 g).
-
Stir the mixture to form a suspension.
-
Heat the reaction mixture to 40-50 °C.
-
Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 40-80 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or potentiometry) until the starting material is consumed. This typically requires the addition of 1.0 to 1.1 molar equivalents of chlorine.
-
Upon completion, neutralize the reaction mixture with a 30% aqueous sodium hydroxide solution to a pH of approximately 7.
-
Heat the mixture to around 85 °C, which will cause phase separation.
-
Transfer the mixture to a separatory funnel and separate the upper organic layer, which contains the product.
-
To the organic layer, add 250 g of water and heat to 80 °C to obtain a homogeneous solution.
-
Cool the solution to 10 °C to induce crystallization of this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Expected Yield: Approximately 85-90% with a purity of >98%.
Step 2: Synthesis of 6-chloro-3-methyl-2-benzoxazolinone
This protocol is based on standard N-alkylation procedures for benzoxazolinone derivatives.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 169.56 | 17.0 g | 0.1 |
| Acetone | 58.08 | 200 mL | - |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (17.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in acetone (200 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Through a dropping funnel, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 6-chloro-3-methyl-2-benzoxazolinone.
Expected Yield: Approximately 80-90%.
Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Detailed workflow for the two-step synthesis of 6-chloro-3-methyl-2-benzoxazolinone.
References
Application Notes and Protocols: 6-Chloro-2-benzoxazolinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-benzoxazolinone is a versatile heterocyclic organic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring both a lactam and a chlorinated aromatic ring, provides a unique scaffold for the development of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the synthesis of various derivatives with potential therapeutic applications, including cholinesterase inhibitors and antimicrobial agents.
Key Applications
This compound is primarily utilized as a scaffold for the synthesis of novel compounds through modifications at two key positions: the nitrogen atom (N-3 position) of the oxazolidinone ring and the carbon atom at the 6-position of the benzene ring.
-
N-Substitution Reactions: The secondary amine functionality within the benzoxazolinone ring system readily undergoes substitution reactions, allowing for the introduction of a wide range of substituents. This is a common strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. Common N-substitution reactions include Mannich reactions and condensation reactions.
-
C-Acylation Reactions: The benzene ring of this compound can be functionalized, most notably through Friedel-Crafts acylation, to introduce acyl groups. The resulting keto derivatives serve as key intermediates for further elaboration into more complex molecules.
Experimental Protocols
Synthesis of 6-Chloroacetyl-2-benzoxazolinone (Intermediate for Cholinesterase Inhibitors)
This protocol describes the Friedel-Crafts acylation of this compound to produce 6-chloroacetyl-2-benzoxazolinone, a key intermediate in the synthesis of potential cholinesterase inhibitors.[1][2]
Reaction Scheme:
References
- 1. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Testing the Antimicrobial Activity of 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 6-Chloro-2-benzoxazolinone. Detailed experimental protocols, data presentation guidelines, and visual workflows are included to ensure accurate and reproducible results.
Introduction
This compound is a heterocyclic organic compound that has garnered interest for its potential biological activities.[1][2] Derivatives of this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][3] This document outlines standardized methods for determining the antimicrobial efficacy of this compound, a crucial step in the exploration of its therapeutic potential.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following table summarizes known Minimum Inhibitory Concentration (MIC) values for derivatives of 2-benzoxazolinone, providing a reference for expected outcomes.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Enterococcus faecalis | 128 | [1] |
| Azole derivatives of this compound | Escherichia coli | 12.5 | [4] |
Experimental Protocols
A critical aspect of assessing a compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following protocols, adapted from established methodologies, provide a framework for these evaluations.[5][6][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
This compound
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well microtiter plates[8]
-
Sterile test tubes[12]
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[13]
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard[13]
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The choice of solvent will depend on the compound's solubility and should be tested for any intrinsic antimicrobial activity.[13]
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.[13]
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.[13]
-
Vortex the tube to create a homogeneous suspension.[13]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Microplate Setup:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.[11]
-
Add 100 µL of the this compound stock solution to well 1.[11]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10.[11] Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).[8]
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7][11]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[8][9]
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed after the MIC to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][14]
Materials:
-
Results from the MIC broth microdilution assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[15]
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.[15]
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[6][14][16]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[17][18]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)[13]
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates[13]
-
Sterile saline solution (0.85%)[13]
-
0.5 McFarland turbidity standard[13]
-
Sterile cotton swabs[13]
-
Incubator (35°C ± 2°C)[13]
-
Ruler or calipers
Procedure:
-
Preparation of Disks: Aseptically apply a known concentration of the this compound solution onto sterile paper disks and allow them to dry completely in a sterile environment.[13]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.[13]
-
Plate Inoculation:
-
Disk Placement: Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are at least 24 mm apart.[19]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone indicates the susceptibility of the bacterium to the compound.[20]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.
Caption: General workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, related benzoxazole derivatives have been shown to interfere with critical cellular processes in microorganisms. A plausible hypothesis is the inhibition of key enzymes involved in cell wall synthesis or nucleic acid replication, leading to bacterial cell death. The following diagram illustrates a hypothetical signaling pathway that could be disrupted.
Caption: Hypothetical signaling pathway disruption by this compound.
References
- 1. This compound|CAS 19932-84-4 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Buy this compound | 19932-84-4 [smolecule.com]
- 5. protocols.io [protocols.io]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. asm.org [asm.org]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
High-performance liquid chromatography (HPLC) analysis of 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-benzoxazolinone is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules. Its accurate quantification is essential for quality control, stability studies, and metabolic research. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound in various matrices. These application notes provide a detailed protocol for the determination of this compound using reverse-phase HPLC (RP-HPLC) with UV detection.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an HPLC method for the analysis of benzoxazolinone derivatives. The data presented for the closely related isomer, 5-Chloro-2-benzoxazolinone (Chlorzoxazone), can be considered representative of the expected performance for this compound analysis.[1]
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Time | ~8-10 min (retention time for 5-Chloro-2-benzoxazolinone is approximately 8.8 min under similar conditions)[2] |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2 |
Table 2: Method Validation Parameters for a Related Benzoxazolinone (5-Chloro-2-benzoxazolinone)
| Parameter | Result |
| Linearity Range | 400-2000 ng[1] |
| Correlation Coefficient (r²) | 0.9993[1] |
| Limit of Detection (LOD) | 10.94 ng[1] |
| Limit of Quantitation (LOQ) | 33.14 ng[1] |
| Accuracy (% Recovery) | 99.90 - 100.67%[1] |
| Precision (%RSD) | Intraday: 0.19-0.31%, Interday: 0.31-0.42%[1] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 1-50 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix, such as a pharmaceutical formulation.
-
Sample Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to 10 mg of this compound.
-
Extraction: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Filtration: Filter a portion of the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Dilute the filtered extract with the mobile phase to a final concentration within the calibration range.
Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Microbial Degradation Pathway
This compound can be metabolized by certain microorganisms. For instance, Pigmentiphaga sp. strain DL-8 utilizes this compound as a carbon source. The initial and key step in this degradation pathway is the hydrolysis of the lactam ring.[3]
Caption: Microbial degradation of this compound by Pigmentiphaga sp. DL-8.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Chloro-2-benzoxazolinone
Introduction
6-Chloro-2-benzoxazolinone is a heterocyclic organic compound that serves as a vital intermediate and versatile building block in medicinal chemistry and organic synthesis.[1] It is a key precursor in the development of various pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1] Furthermore, derivatives of this compound have been investigated as potent cholinesterase inhibitors for potential application in treating Alzheimer's disease.[1] Given its significance in drug development and other chemical industries like agrochemicals, a reliable method for structural confirmation and purity assessment is essential.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of such organic molecules.
This document provides detailed protocols for the preparation and NMR analysis of this compound and presents predicted ¹H and ¹³C NMR data to aid researchers in its characterization.
Predicted NMR Spectral Data
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-N (Amide) | ~11.8 | Singlet (broad) | - | 1H |
| H-7 | ~7.35 | Doublet | ~2.0 | 1H |
| H-4 | ~7.28 | Doublet | ~8.4 | 1H |
| H-5 | ~7.15 | Doublet of Doublets | ~8.4, ~2.0 | 1H |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | ~154.5 |
| C-3a | ~142.0 |
| C-7a | ~130.5 |
| C-6 | ~127.0 |
| C-5 | ~122.0 |
| C-4 | ~111.0 |
| C-7 | ~110.0 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound sample (white to light yellow solid)[2]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8 atom % D
-
High-precision 5 mm NMR tubes
-
Vortex mixer
-
Pipettes and tips
-
Spatula
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial using a clean pipette.
-
Mixing: Cap the vial and gently vortex or swirl the mixture until the solid is completely dissolved. Mild heating (<40°C) may be applied if dissolution is slow.
-
Transfer: Carefully transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette or a pipette with a filter tip to avoid transferring any particulate matter.
-
Labeling: Properly label the NMR tube with the compound name, solvent, and concentration.
-
Cleaning: Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.
Protocol 2: NMR Data Acquisition
This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).
Instrument Setup:
-
Insert the prepared NMR sample into the spectrometer's autosampler or manual sample changer.
-
Lock the field on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal.
-
Tune and match the appropriate NMR probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: zg30 (or standard 30-degree pulse)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
Receiver Gain: Set automatically or adjusted to avoid clipping the FID.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: zgpg30 (or standard proton-decoupled 30-degree pulse)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1-1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or higher (adjust based on concentration and experiment time)
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualizations
Caption: Structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Purification of Synthesized 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-benzoxazolinone is a crucial heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is paramount to ensure the efficacy, safety, and stability of the final products. The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products from side reactions, and isomers. This document provides detailed protocols for the purification of synthesized this compound using common laboratory techniques and methods for assessing its purity.
Common synthetic routes for this compound include the reaction of 2-amino-4-chlorophenol with urea or the chlorination of benzoxazol-2-one.[1][2] Depending on the synthetic pathway, potential impurities may include:
-
Unreacted Starting Materials: 2-amino-4-chlorophenol, benzoxazol-2-one.
-
Over-chlorinated Products: Dichloro-2-benzoxazolinone isomers.
-
Isomeric By-products: Other positional isomers of chloro-2-benzoxazolinone.
-
Reaction Solvents and Reagents.
This application note details two primary purification techniques: recrystallization and column chromatography, followed by protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification Techniques
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[3]
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the polar nature of the benzoxazolinone core, suitable solvents include ethanol, methanol, or ethyl acetate.[4] A preliminary small-scale test is recommended to determine the optimal solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid particles.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Good solubility at high temperatures, lower solubility at room temperature. |
| Methanol | 65 | Similar properties to ethanol, but more volatile. |
| Ethyl Acetate | 77 | A less polar option that can be effective for certain impurities. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is a common and effective stationary phase for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or flasks. The progress of the separation can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
| Hexane | Ethyl Acetate | 9:1 to 7:3 |
| Petroleum Ether | Ethyl Acetate | 9:1 to 7:3 |
| Dichloromethane | Methanol | 99:1 to 95:5 (for more polar impurities) |
Workflow for Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Purity Assessment Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[6] A reversed-phase HPLC method is suitable for assessing the purity of this compound.
Protocol 3: Reversed-Phase HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water (with an optional acid modifier like 0.1% trifluoroacetic acid or formic acid) is a common mobile phase. A gradient elution may be necessary to separate all impurities.
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds.[7] It provides both qualitative and quantitative information about the sample composition.
Protocol 4: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.[7]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan over a mass range of m/z 50-500.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Assess purity by comparing the peak area of the main component to the total peak area.
Table 4: Typical GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity confirmation.[2] Both ¹H and ¹³C NMR should be performed.
Protocol 5: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8][9]
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum should show the expected signals for the aromatic protons and the N-H proton. The absence of significant impurity peaks confirms the purity of the sample.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the signals for all the unique carbon atoms in the molecule, providing further structural confirmation.
-
Data Interpretation: Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra to confirm the structure and assess purity.
Table 5: Expected NMR Data
| Nucleus | Solvent | Expected Chemical Shifts (ppm) |
| ¹H NMR | DMSO-d₆ | Aromatic protons (~7.0-7.5 ppm), NH proton (~11.5-12.0 ppm) |
| ¹³C NMR | DMSO-d₆ | Aromatic carbons (~110-145 ppm), Carbonyl carbon (~154 ppm) |
Logical Flow for Purity Confirmation
Caption: Logical relationship of analytical techniques for purity confirmation.
References
- 1. This compound|CAS 19932-84-4 [benchchem.com]
- 2. Buy this compound | 19932-84-4 [smolecule.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloro-2-benzoxazolinone, a key intermediate in the development of pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis method for this compound?
A1: The most widely reported and efficient method for the laboratory-scale synthesis of this compound is the reaction of 2-amino-4-chlorophenol with urea.[1] This method is favored for its readily available starting materials and generally good yields. The reaction can be performed using either conventional heating or microwave irradiation, with microwave-assisted synthesis often providing higher yields in significantly shorter reaction times.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound from 2-amino-4-chlorophenol and urea?
A2: Typical reaction conditions involve heating a mixture of 2-amino-4-chlorophenol and urea, often in the presence of a high-boiling solvent or neat. One patented method describes heating the reactants in o-dichlorophenol to 150-160°C.[2] Another approach involves refluxing the reactants in the presence of hydrochloric acid.[3] The product is then typically isolated by cooling the reaction mixture and collecting the precipitate, which can be further purified by recrystallization.[3]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes have been described in the literature. One such method involves the cyclization of 4-chloro-2-aminophenol using phosgene or its derivatives, such as ethyl chloroformate.[4] However, due to the high toxicity and handling requirements of phosgene, the urea-based method is generally preferred for its operational simplicity and safety.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Significantly lower than expected yield of the final product. | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reaction time or moderately increasing the temperature. |
| Sub-optimal Molar Ratio of Reactants: An incorrect ratio of 2-amino-4-chlorophenol to urea can lead to incomplete conversion. | - Ensure an appropriate molar excess of urea is used to drive the reaction to completion. A common ratio to start with is 1:2 of aminophenol to urea. | |
| Degradation of Starting Material or Product: 2-amino-4-chlorophenol is susceptible to oxidation, especially at elevated temperatures. The product may also be susceptible to degradation under harsh conditions. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material. - Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. | |
| Loss of Product During Work-up: The product may be partially soluble in the washing solvents, leading to losses during filtration and washing. | - Minimize the volume of solvent used for washing the crude product. - Use cold solvent for washing to reduce the solubility of the product. |
Impurity Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of multiple spots on TLC analysis of the crude product. | Formation of Side Products: Unwanted side reactions can lead to the formation of various impurities. A potential side product is 2-amino-4-chlorophenol, which can result from incomplete reaction or hydrolysis.[5] | - Optimize reaction conditions (temperature, time, and reactant ratios) to favor the formation of the desired product. - Ensure the reaction is carried out under anhydrous conditions where applicable to minimize hydrolysis. |
| The isolated product has a dark or discolored appearance (e.g., brown or black). | Oxidation of Phenolic Compounds: 2-amino-4-chlorophenol and the product itself are susceptible to air oxidation, leading to the formation of colored impurities. | - Conduct the reaction and work-up under an inert atmosphere. - Use degassed solvents. - Consider adding a small amount of a reducing agent, such as sodium bisulfite, during work-up to minimize oxidation. |
| Charring at High Temperatures: Excessive heating can lead to the decomposition of organic materials. | - Maintain careful temperature control throughout the reaction. - Use a high-boiling solvent to ensure even heat distribution. |
Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty in removing colored impurities by recrystallization. | Highly Colored Byproducts: Some oxidation products can be intensely colored and difficult to remove completely by a single recrystallization. | - Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. - Perform multiple recrystallizations if necessary. |
| Product co-precipitates with impurities. | Similar Solubility Profiles: The desired product and certain impurities may have similar solubilities in the chosen recrystallization solvent. | - Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can often provide better separation.[3] |
Experimental Protocols
Synthesis of this compound via Conventional Heating
This protocol is adapted from a patented procedure.[3]
Materials:
-
2-amino-4-chlorophenol
-
Urea
-
30% Hydrochloric acid
-
50% Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-chlorophenol (100 g) and urea (180 g).
-
Add 30% hydrochloric acid (150 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for one hour.
-
Add an additional portion of 30% hydrochloric acid (110 g) and continue to reflux for 30 minutes.
-
Add a final portion of 30% hydrochloric acid (100 g) and continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 40°C.
-
Filter the resulting precipitate to collect the crude this compound.
-
Purify the crude product by recrystallization from 50% ethanol (approximately 450 g).
-
Dry the purified crystals to obtain this compound (yield ~85%).
Data Presentation
Table 1: Comparison of Synthesis Methods for Heterocyclic Compounds (Illustrative)
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages | Reference |
| Conventional Heating | Hours | Generally lower | Simple setup | Long reaction times, potential for thermal degradation | [1] |
| Microwave Irradiation | Minutes | Generally higher | Rapid synthesis, higher yields | Requires specialized equipment | [1] |
Note: This table provides a general comparison based on the synthesis of similar heterocyclic compounds. Specific yields and reaction times for this compound may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. This compound|CAS 19932-84-4 [benchchem.com]
- 2. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. CN1235888C - Preparation process of chlorazol thazone - Google Patents [patents.google.com]
- 4. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzoxazolinone Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of benzoxazolinone and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the benzoxazolinone core structure?
A1: The benzoxazolinone scaffold is typically synthesized via several key methods. The most traditional approaches involve the condensation of o-aminophenol with carbonyl-containing reagents like phosgene, urea, or other carbonic acid derivatives.[1][2] Alternative methods have been developed to avoid toxic reagents, including the Hofmann rearrangement of salicylamide, which can be performed in a continuous-flow system, and metal-catalyzed oxidative carbonylation reactions.[1][3]
Q2: Why is the purity of the starting 2-aminophenol so critical?
A2: The purity of 2-aminophenol is paramount as impurities can significantly interfere with the reaction, leading to low yields and the formation of unwanted side products.[4] 2-aminophenol is susceptible to oxidation, which can introduce colored impurities that are difficult to remove from the final product. Therefore, using freshly purified starting material and performing reactions under an inert atmosphere can be crucial.[4]
Q3: What are the primary safety concerns associated with benzoxazolinone synthesis?
A3: Safety concerns are highly dependent on the chosen synthetic route. Classical methods often employ highly toxic and corrosive reagents such as phosgene or cyanogen bromide, which require specialized handling and equipment.[1][2][5] Newer methods often aim to replace these hazardous materials. For instance, using urea instead of phosgene avoids highly toxic gases.[2] The Hofmann rearrangement using trichloroisocyanuric acid (TCCA) is presented as a safer alternative to using sodium hypochlorite.[3] Always consult the safety data sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Benzoxazolinone Derivative
Q: My reaction is consistently resulting in a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent issue and can stem from multiple factors. A systematic approach is necessary to identify and resolve the problem.
Common Causes:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the carbonyl source can inhibit the reaction or lead to side products.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For example, in the urea method, temperatures are typically controlled between 120-150°C.[6] High temperatures can sometimes lead to degradation.[7]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. When using urea, an excess is often required (1.5 to 3 moles per mole of aminophenol) to compensate for its decomposition under reaction conditions.[2]
-
Presence of Moisture or Oxygen: Some intermediates or catalysts are sensitive to water and air.[4][8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[4]
-
Inefficient Purification: Significant product loss can occur during the work-up and purification stages.[4][8]
Troubleshooting Workflow:
The following workflow can guide you in diagnosing the cause of low yields.
Table 1: Effect of Reaction Conditions on Benzoxazolinone Yield (Urea Method)
| 2-Aminophenol Derivative | Molar Ratio (Aminophenol:Urea) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-aminophenol | 1:1.2 | 130-140 | 0.5-1 | 98.0 | [6] |
| 4-chloro-2-aminophenol | 1:1.5 | 125 | 0.5 | 91.0 | [2] |
| 4-methyl-2-aminophenol | Not specified | 100 | 1 | 96.5 | [2] |
| 5-bromo-2-aminophenol | Not specified | 100 | 1 | 94.0 (for 6-bromo product) |[2] |
Problem 2: Significant Formation of Side Products
Q: My reaction mixture is complex, and I suspect the formation of side products. What are the common side products and how can I minimize them?
A: Side product formation is a primary cause of low yields and purification difficulties. The nature of the side products depends heavily on the reactants and conditions.
Common Side Products:
-
Biuret Formation: When using excess urea at high temperatures, it can self-condense to form biuret, complicating purification.[2]
-
Over-alkylation/Acylation: In reactions involving N-alkylation or N-acylation, substitution can occur at multiple sites if not properly controlled, such as on both the ring and the exocyclic amine.[4][9] This can lead to di- or tri-substituted products.[9]
-
Ring Chlorination: During the Hofmann rearrangement of salicylamide with TCCA, chlorination on the aromatic ring can compete with the desired reaction, especially if the pH and stoichiometry are not optimal.
-
Polymerization: Under harsh conditions, starting materials like 2-aminophenol or reactive intermediates can polymerize.[4]
Strategies for Minimization:
-
Control Stoichiometry: Use the minimum necessary excess of reagents like urea or alkylating agents.[2]
-
Optimize Temperature: Avoid excessively high temperatures that can promote side reactions like biuret formation or polymerization.[6]
-
pH Control: In aqueous reactions, maintaining the correct pH is essential. For the condensation of o-aminophenol with urea, the pH should not exceed 7.[2]
-
Choice of Base and Solvent: For N-alkylation reactions, the choice of base and solvent can significantly influence regioselectivity (N-alkylation vs. O-alkylation or N-alkylation at different nitrogen atoms).[10]
Problem 3: Difficulty with Product Purification
Q: My crude product is difficult to purify, and I am losing a significant amount during the process. What are some effective purification strategies?
A: Purification is a critical step where substantial product loss can occur. The strategy depends on the physical properties of your compound and the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Some protocols simply require washing with hot water after the reaction to precipitate the pure product.[6]
-
Column Chromatography: Silica gel column chromatography is widely used for separating benzoxazolinone derivatives from nonpolar impurities or closely related side products.[4] Careful selection of the eluent system (e.g., petroleum ether/ethyl acetate) is crucial for good separation.[4]
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction work-up can be an effective preliminary purification step.
-
Precipitation/Washing: In many cases, the crude product can be purified by simple precipitation. For example, after synthesis using urea, transferring the hot reaction mass into water can cause the benzoxazolinone to precipitate, leaving more soluble impurities like excess urea in the aqueous phase.[6] The precipitate is then filtered and washed.[2]
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
|---|---|---|---|
| Recrystallization | High purity, scalable, cost-effective. | Can have significant product loss in mother liquor; requires finding a suitable solvent. | Crystalline solids with thermally stable properties. |
| Column Chromatography | Excellent separation of complex mixtures. | Can be time-consuming, uses large solvent volumes, potential for product loss on the column. | Non-crystalline products or separating isomers/closely related byproducts. |
| Precipitation/Washing | Fast, simple, uses minimal solvent. | Lower purity compared to other methods; only effective if impurities are highly soluble. | Removing highly soluble impurities like salts or excess reagents. |
Key Experimental Protocols
Protocol 1: Synthesis of Benzoxazolinone from 2-Aminophenol and Urea
This protocol is adapted from patented industrial methods and is designed for high yield and purity.[2][6]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add 2-aminophenol (1.0 mol) and urea (1.2 mol).
-
Heating: Heat the mixture with stirring. The reaction is typically conducted at a temperature between 130-140°C.
-
Reaction Time: Maintain the temperature for 0.5 to 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: While still hot, carefully transfer the reaction mass into a separate vessel containing hot water (approx. 60-90°C, ~1.5 L).
-
Precipitation: Continue stirring the aqueous suspension for 30 minutes while allowing it to cool to room temperature (around 30°C). The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold water.
-
Drying: Dry the purified benzoxazolinone product in a vacuum oven. Expected yields are typically above 95%.[6]
Protocol 2: N-Alkylation of Benzoxazolinone
This is a general procedure for the N-alkylation of a pre-formed benzoxazolinone ring. Regioselectivity can be an issue, and conditions may need optimization.[10]
-
Reaction Setup: To a solution of benzoxazolinone (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or THF) under an inert nitrogen atmosphere, add a suitable base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0°C.
-
Deprotonation: Allow the mixture to stir at 0°C or room temperature for 30-60 minutes until deprotonation is complete (cessation of hydrogen gas evolution if using NaH).
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Biological Relevance: Signaling Pathway Inhibition
Benzoxazolinone derivatives are of significant interest to drug development professionals due to their wide range of biological activities, including acting as inhibitors in various signaling pathways.[11][12] For example, certain derivatives have been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
References
- 1. Sciforum : Event management platform [sciforum.net]
- 2. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110698421A - Synthesis method of benzoxazolone - Google Patents [patents.google.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 6-Chloro-2-benzoxazolinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 6-Chloro-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Cyclization of 2-amino-5-chlorophenol: This is a widely used method involving the reaction of 2-amino-5-chlorophenol with a carbonyl source like urea, phosgene, or a phosgene substitute (e.g., triphosgene, carbonyldiimidazole).[1] The reaction with urea is often favored due to its lower toxicity and cost.
-
Chlorination of 2-benzoxazolinone: This route starts with the parent benzoxazolone, which is then chlorinated using agents like chlorine gas or alkali metal hypochlorites.[2][3]
-
Hofmann Rearrangement: This pathway involves the rearrangement of 5-chlorosalicylamide using reagents like trichloroisocyanuric acid (TCCA) or sodium hypochlorite.[1] This method can be adapted for continuous-flow systems, enhancing efficiency.[4]
Q2: What are the primary applications of this compound?
A2: this compound is a valuable intermediate in various fields. It serves as a precursor for the synthesis of herbicides, insecticides, and fungicides.[5][6][7] Additionally, its derivatives are explored in medicinal chemistry for developing potential anticancer, anti-HIV, anticonvulsant, and antimicrobial agents.[1][8]
Q3: What are the key safety precautions when handling reagents for this synthesis?
A3: Safety is paramount. When using phosgene or its substitutes like triphosgene, all manipulations must be performed in a well-ventilated fume hood due to their high toxicity.[9][10] Reagents like 2-amino-5-chlorophenol can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of synthesized this compound should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the chemical structure.[1] Purity is often assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with the melting point also serving as a good indicator.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
This is a common issue that can arise from several factors related to reagents, reaction conditions, or workup procedures.
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of the starting 2-amino-5-chlorophenol. Impurities can inhibit the reaction or lead to side products. Consider recrystallizing or purifying the starting material if its purity is questionable.[11][12] |
| Presence of Moisture | The reaction, especially when using moisture-sensitive reagents like phosgene substitutes, should be carried out under anhydrous conditions using dry solvents and glassware. Moisture can hydrolyze key reagents and intermediates.[11] |
| Suboptimal Reaction Temperature | Temperature control is critical. For thermal cyclization with urea, ensure the temperature is high enough to drive the reaction but not so high as to cause decomposition. For other methods, the optimal temperature may vary. Consider running small-scale trials at different temperatures to find the optimum.[11] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products and complicate purification.[11][12] |
| Inefficient Mixing | In heterogeneous reactions (e.g., involving solids), ensure vigorous stirring to maximize contact between reactants. |
Problem 2: Formation of Significant Impurities or Side Products
The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield.
| Potential Cause | Troubleshooting Step |
| Over-chlorination / Incorrect Regiochemistry | When starting with 2-aminophenol, chlorination can occur at multiple positions on the aromatic ring. To ensure the desired 6-chloro isomer, it is often better to start with 2-amino-5-chlorophenol. If chlorinating benzoxazolone, carefully control the stoichiometry of the chlorinating agent and the reaction time.[4] |
| Incomplete Cyclization | If the reaction does not go to completion, you may isolate unreacted starting materials or intermediate species. Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[13] |
| Formation of Polymeric Byproducts | Under harsh acidic or basic conditions, or at excessively high temperatures, starting materials or the product can sometimes polymerize. Ensure conditions are not overly aggressive. |
| Hydrolysis of Product | The lactam ring in this compound can be hydrolyzed under strong acidic or basic conditions, especially at high temperatures, to yield 2-amino-5-chlorophenol.[5][8] Ensure the workup and purification steps use moderate pH conditions where possible. |
Data Presentation: Optimization of Reaction Conditions
The synthesis of benzoxazolinone derivatives is highly dependent on the chosen conditions. The following table summarizes parameters for related syntheses, which can serve as a starting point for optimization.
Table 1: Example Parameters for Benzoxazole and Benzoxazolinone Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Comment |
|---|---|---|---|---|
| Starting Material | Salicylamide | 2-Aminophenol & Oxalyl Chloride | 2-Aminophenol & Urea | Different routes to the core structure.[14] |
| Reagent/Catalyst | Trichloroisocyanuric Acid (TCCA) | AlCl₃ | 60% Sulfuric Acid | TCCA is for Hofmann rearrangement; AlCl₃ can be used for C-C bond formation; H₂SO₄ facilitates cyclization.[1][14] |
| Solvent | Aqueous NaOH | Tetrahydrofuran (THF) | N/A (Melt condition) | Solvent choice is critical; THF was found to be optimal in one study, while aqueous base is needed for the Hofmann rearrangement.[4][14] |
| Temperature | Room Temp (exotherm to ~40°C) | Reflux | 130-150°C | Temperature varies significantly with the chosen method.[2] |
| Reaction Time | ~5 minutes | 1-5 hours | ~9 hours | Reaction times can be significantly shortened in continuous-flow setups.[2] |
| Yield | Good (e.g., ~74% in flow) | High | Moderate to High | Yields are highly dependent on the optimization of all parameters.[1][4] |
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-5-chlorophenol and Urea
This protocol is a common, phosgene-free method for preparing this compound.
-
Reactant Mixing: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-5-chlorophenol (1 equivalent) and urea (1.5-2.0 equivalents).
-
Heating: Heat the solid mixture gradually in an oil bath to 140-150°C. The mixture will melt, and ammonia gas will evolve (ensure proper ventilation in a fume hood).
-
Reaction: Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (a suitable mobile phase is ethyl acetate/hexane).
-
Cooling and Solidification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize it by NMR, IR, MS, and melting point analysis.
Protocol 2: Synthesis via Hofmann Rearrangement (Conceptual Batch Method)
This protocol is based on the Hofmann rearrangement of a salicylamide derivative, a method adaptable to flow chemistry.
-
Preparation of Salicylamide: Prepare 5-chlorosalicylamide from methyl 5-chlorosalicylate and ammonia.
-
Solution Preparation: Dissolve 5-chlorosalicylamide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 equivalents in water). Cool the solution in an ice bath.
-
Addition of Halogenating Agent: Slowly add a solution of sodium hypochlorite (or portion-wise addition of a solid agent like TCCA) to the cooled, stirring solution. Monitor the temperature to prevent it from rising significantly.
-
Reaction and Cyclization: An unstable isocyanate intermediate is formed, which rapidly cyclizes. Stir the reaction at low temperature for a specified time (e.g., 1 hour) and then allow it to warm to room temperature.
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the synthesis of this compound.
A logical workflow for troubleshooting low yields.
A general experimental workflow for synthesis.
References
- 1. Buy this compound | 19932-84-4 [smolecule.com]
- 2. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents [patents.google.com]
- 3. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound|CAS 19932-84-4 [benchchem.com]
- 9. Phosgene and Substitutes [sigmaaldrich.com]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
6-Chloro-2-benzoxazolinone degradation pathways and stability issues
Technical Support Center: 6-Chloro-2-benzoxazolinone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the cyclic carbamate (oxazolidinone) ring. This reaction is catalyzed by acidic or basic conditions and results in the opening of the ring to form 2-amino-5-chlorophenol.[1][2] This degradation product has been identified in microbial degradation pathways and is a known impurity in the related compound, chlorzoxazone (5-chloro-2-benzoxazolinone).[3][4]
Q2: How do pH and temperature affect the stability of this compound?
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: For solid this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6] For solutions, it is crucial to use a buffered solution at a neutral pH if possible. If the experiment requires acidic or basic conditions, solutions should be prepared fresh and used immediately to minimize degradation. For long-term storage of solutions, freezing at -20°C or -80°C is recommended, although stability under these conditions should be verified.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[3][7] This method should be capable of separating the parent compound from its degradation products, primarily 2-amino-5-chlorophenol.[3][4] A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like methanol or acetonitrile) is a good starting point for method development.[3] Detection is typically performed using a UV detector at a wavelength around 230 nm.[3]
Troubleshooting Guide
Problem 1: I see a new, unexpected peak in my HPLC chromatogram after my sample has been stored for some time.
-
Possible Cause: This is likely a degradation product. The most probable degradant is 2-amino-5-chlorophenol, formed via hydrolysis of the benzoxazolinone ring.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity: If a standard of 2-amino-5-chlorophenol is available, inject it to see if the retention time matches the unexpected peak. Alternatively, LC-MS can be used to identify the mass of the unknown peak and compare it to the expected mass of the degradation product.
-
Perform Forced Degradation: To confirm the degradation pathway, perform a forced degradation study.[7][8] Expose a solution of this compound to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions for a short period.[7] Analyze the samples by HPLC to see if the peak corresponding to the degradant increases.
-
Optimize Storage: If degradation is confirmed, re-evaluate your storage conditions. For solutions, ensure the pH is neutral and consider storing at a lower temperature. Prepare solutions fresh whenever possible.
-
Problem 2: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results can be a sign of compound instability during the course of your experiment. If your assay conditions are acidic, basic, or at an elevated temperature, the compound may be degrading while the experiment is running.
-
Troubleshooting Steps:
-
Assess Stability Under Assay Conditions: Prepare a solution of this compound in your assay buffer. Incubate it under the exact conditions of your experiment (temperature, time, light exposure). Take samples at different time points and analyze them by HPLC to quantify the amount of remaining parent compound.
-
Modify Experimental Protocol: If significant degradation is observed, consider modifying your experimental protocol. This could involve reducing the incubation time, lowering the temperature, or adjusting the pH of your assay buffer if the experimental design allows.
-
Use Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for each experiment to ensure the starting concentration is accurate and consistent.
-
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following table provides illustrative stability data based on general principles and data from analogous compounds. These values should be used as a guideline, and it is recommended to perform in-house stability studies for your specific experimental conditions.[][10][11]
| Condition | Temperature (°C) | pH | Estimated Half-life (t½) | Primary Degradant |
| Acidic | 37 | 2 | ~ 1-2 hours | 2-amino-5-chlorophenol |
| Neutral | 25 | 7 | > 1 week | Minimal degradation |
| Basic | 25 | 9 | ~ 24-48 hours | 2-amino-5-chlorophenol |
| Photolytic | 25 | 7 | Dependent on light intensity and wavelength | Photodegradation products |
| Oxidative | 25 | 7 | Dependent on oxidizing agent concentration | Oxidized products |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and test the stability-indicating properties of an analytical method.[7][8][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for troubleshooting issues related to compound instability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2(3H)-benzoxazolone(95-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ijisrt.com [ijisrt.com]
Technical Support Center: HPLC Analysis of 6-Chloro-2-benzoxazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-2-benzoxazolinone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound is a reverse-phase HPLC method. Based on methods for structurally similar compounds like chlorzoxazone, a recommended starting method is detailed in the experimental protocol section below.[1][2][3][4]
Q2: What are the most common problems encountered during the HPLC analysis of this compound?
A2: The most common issues include retention time shifts, poor peak shape (tailing, fronting, or broadening), and loss of resolution between peaks. These problems can stem from various factors including the mobile phase, column, HPLC system, and sample preparation.
Q3: How can I prevent column contamination?
A3: To prevent column contamination, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column that is compatible with your analytical column is also highly recommended to protect the primary column from strongly retained impurities. Regular column flushing after a sequence of analyses is also a good practice.
Q4: What should I do if I observe a sudden, significant drop in pressure?
A4: A sudden pressure drop usually indicates a leak in the system. Check all fittings and connections from the pump to the detector. If no external leak is visible, there might be an internal leak in the pump or injector seals, which may require maintenance.
Q5: How often should I prepare a fresh mobile phase?
A5: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to the evaporation of volatile organic solvents, which can lead to shifts in retention times. Buffers in the mobile phase can also support microbial growth if left for extended periods.
Troubleshooting Guides
Issue 1: Retention Time Drifting or Shifting
A common issue in HPLC is the gradual drift or a sudden shift in the retention time of the analyte peak.
| Potential Cause | Recommended Solution | Expected Outcome (Quantitative Impact) |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurement of all components. Use a sonicator or degasser to remove dissolved gases. | A 1% change in the organic modifier concentration can lead to a 5-10% change in retention time. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. | A 1°C change in temperature can result in a 1-2% change in retention time. |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A general rule is to flush the column with 10-20 column volumes of the mobile phase. | An unequilibrated column can show significant retention time drift in the initial injections, which then stabilizes. |
| Changes in Flow Rate | Check the pump for any leaks and ensure it is delivering a constant and accurate flow rate. Calibrate the pump if necessary. | A 0.1 mL/min change in flow rate can cause a noticeable shift in retention time.[5][6][7][8] |
Issue 2: Poor Peak Shape
Ideal peaks in chromatography are symmetrical (Gaussian). Poor peak shapes like tailing, fronting, or broadening can affect the accuracy of quantification.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Dead volume in the system. | - Use a mobile phase with an appropriate pH to suppress the ionization of the analyte or silanols. Adding a small amount of a competing base (e.g., triethylamine) can also help.- Reduce the injection volume or the concentration of the sample.- Check and minimize the length of tubing between the column and detector. Ensure all fittings are properly made. |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Broadening | - Column degradation or contamination.- High dead volume.- Sample diffusion. | - Flush the column with a strong solvent or replace the column if it's old.- Use shorter and narrower internal diameter tubing where possible.- Optimize the flow rate. A very low flow rate can sometimes lead to broader peaks due to diffusion.[9] |
Issue 3: Loss of Resolution
Resolution is the measure of separation between two peaks. A loss of resolution can lead to the co-elution of peaks, making accurate quantification impossible.
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Selectivity | - Re-optimize the mobile phase composition. A small change in the percentage of the organic modifier or the pH can significantly impact selectivity.[10][11][12][13][14] |
| Column Deterioration | - Replace the analytical column. Over time, the stationary phase can degrade, leading to a loss of efficiency and resolution. |
| Increased System Backpressure | - A blockage in the system (e.g., clogged frit or tubing) can affect the flow path and reduce resolution. Identify and remove the blockage. |
| Incorrect Flow Rate | - Re-optimize the flow rate. While a lower flow rate often improves resolution, an excessively high flow rate can lead to a significant loss of separation.[5][6][9] |
Experimental Protocols
Hypothetical HPLC Method for this compound
This method is a starting point and may require further optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 40-70% B10-12 min: 70% B12-13 min: 70-40% B13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Potential causes of peak tailing in HPLC analysis.
References
- 1. jbpr.in [jbpr.in]
- 2. Simultaneous determination of aceclofenac, paracetamol, and chlorzoxazone by RP-HPLC in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. akjournals.com [akjournals.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 8. youtube.com [youtube.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 12. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Synthesis of 6-Chloro-2-benzoxazolinone
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and established method for synthesizing this compound is through the cyclization of 2-amino-5-chlorophenol.[1] This is typically achieved by reacting 2-amino-5-chlorophenol with a carbonylating agent such as phosgene, triphosgene, or urea.[2][3] The use of triphosgene is often preferred as it is a solid and can be measured more accurately than gaseous phosgene, improving safety and reducing side reactions.[3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions depend on the chosen synthetic route. When using 2-amino-5-chlorophenol and a carbonylating agent, potential side reactions include:
-
Dimerization or Polymerization: The benzoxazolinone product or intermediates can potentially react with each other, especially under harsh conditions like high temperatures.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a carbamate, without forming the final heterocyclic ring.
-
Formation of Isomers: If the starting materials are not pure, isomeric impurities can be carried through or formed during the reaction.
-
Ring Opening: Under strongly basic conditions, the lactam ring of the product can be hydrolyzed, leading to the formation of 2-amino-5-chlorophenol.[4][5] A patent describes a ring-opening reaction of 6-chlorobenzoxazolone in a sodium hydroxide solution as the first step in the synthesis of 2-mercapto-6-chlorobenzoxazole.[6]
Q3: My 2-amino-5-chlorophenol starting material has a brownish tint. Can I still use it?
A brown discoloration in 2-amino-5-chlorophenol suggests oxidation has occurred.[7] Using degraded starting material can introduce impurities, leading to unexpected side reactions, lower yields, and difficulties in purification.[7] It is highly recommended to use starting material that has been stored correctly under an inert atmosphere and protected from light.[7] If the material is discolored, purification by recrystallization may be necessary before use.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: The 2-amino-5-chlorophenol may be oxidized.[7] 3. Side Reactions: Formation of soluble byproducts or polymeric materials. 4. Hydrolysis of Product: The product can be sensitive to high pH and temperature, leading to ring-opening.[4][5][6] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. 2. Use fresh or purified 2-amino-5-chlorophenol. Store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[7] 3. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, change of base or solvent) to minimize their formation. 4. Ensure the pH does not become excessively basic, especially during workup. Control the temperature, as higher temperatures can accelerate degradation.[6] |
| Presence of Multiple Spots on TLC of Crude Product | 1. Formation of Byproducts: Dimerization, incomplete cyclization, or other side reactions. 2. Unreacted Starting Materials: The reaction has not gone to completion. | 1. Attempt to isolate and characterize the major impurities to understand the side reactions occurring. This will inform how to best adjust the reaction conditions. 2. Increase the reaction time or temperature, or consider adding a slight excess of the carbonylating agent. |
| Difficulty in Product Purification/Crystallization | 1. Oily Product: The presence of impurities can inhibit crystallization. 2. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. | 1. Try triturating the crude oil with a non-polar solvent (e.g., hexane) to induce solidification. If that fails, purification by column chromatography is necessary. 2. For column chromatography, use a shallow gradient of the polar eluent to improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or dioxane/water) can also be effective for purification. A patent describes a process where 6-chloro-benzoxazolone is crystallized from a dioxane and water mixture, yielding a product with 99% purity.[8] |
Data on Synthesis and Purification
| Method | Starting Materials | Conditions | Yield | Purity | Reference |
| Chlorination | Benzoxazolone, Chlorine | Water/Dioxane mixture, 85°C | 85.7% | 99% | [8] |
| Cyclization | 2-amino-4-chlorophenol, Urea | Conventional heating or microwave irradiation | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of Benzoxazolone
This protocol is adapted from a patented procedure.[8]
Materials:
-
Benzoxazolone
-
Dioxane
-
Water
-
Chlorine gas
-
Aqueous sodium hydroxide solution (30% w/w)
Procedure:
-
Prepare a reaction mixture of benzoxazolone in a solution of water and dioxane (containing between 20-80% dioxane). The amount of benzoxazolone should be between 50 and 500 g/liter of the reaction mixture.
-
Introduce chlorine gas into the reaction mixture.
-
Maintain the reaction temperature, then neutralize the medium with a 30% aqueous sodium hydroxide solution.
-
Bring the temperature to 85°C, which will cause phase separation.
-
Separate the upper organic phase, which contains dioxane and the product, by decantation.
-
Add 250 g of water to the organic phase and heat to 80°C to homogenize the mixture.
-
Cool the mixture to 20°C to induce crystallization of 6-chloro-benzoxazolone.
-
Collect the product by filtration. This process has been reported to yield the product at 85.7% with a purity of 99%.[8]
Visualizations
Diagram 1: Synthesis of this compound
Caption: General synthesis pathway for this compound.
Diagram 2: Potential Side Reactions
Caption: Common side reactions in the synthesis process.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Logical steps for troubleshooting low product yield.
References
- 1. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 19932-84-4 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0037352B1 - Process for the preparation of chlorinated benzoxazolone derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 6-Chloro-2-benzoxazolinone
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 6-Chloro-2-benzoxazolinone. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield of Purified Product After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Excessive Solvent Usage | Using too much solvent will keep the compound dissolved even after cooling. To induce crystallization, carefully evaporate a portion of the solvent and allow the concentrated solution to cool again. |
| Premature Crystallization | Crystals forming too early, for instance during hot filtration, can lead to product loss. To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a minimum amount of hot solvent to dissolve the compound. |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient duration. After slow cooling to room temperature, place the solution in an ice bath to maximize crystal formation. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Melting Point Depression | Impurities can lower the melting point of the compound, causing it to melt in the hot solvent rather than dissolve. |
| Solvent Boiling Point Too High | If the solvent's boiling point is higher than the melting point of the compound (or the compound with impurities), it will "oil out". Select a solvent with a lower boiling point. The melting point of this compound is approximately 195°C.[1] |
| Insoluble Impurities | The presence of insoluble impurities can sometimes promote oiling out. |
| Rapid Cooling | Cooling the solution too quickly can lead to supersaturation and oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Colored Impurities Persist in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | Colored byproducts from the synthesis may be co-precipitating with the desired compound. |
| Oxidation Products | The compound or impurities may have degraded or oxidized, leading to coloration. |
| Use of Activated Charcoal | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product, reducing the yield. |
| Column Chromatography | If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for separating colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity level.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials such as 2-amino-4-chlorophenol, side-reaction products, and polymeric byproducts formed during synthesis.[2] Residual solvents from the reaction or initial workup may also be present.
Q3: My purified this compound appears as a white to light yellow crystalline solid. Is this normal?
A3: Yes, this compound is typically a white to light yellow crystalline solid.[2][3] However, a pronounced yellow or brownish color may indicate the presence of impurities, and further purification may be necessary to achieve higher purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound (Illustrative Examples)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Soluble | Very Soluble | Fair |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly Soluble | Poor |
| Water | Insoluble | Insoluble | N/A |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision flowchart for purifying this compound.
References
Technical Support Center: Refinement of Purification Techniques for 6-Chloro-2-benzoxazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-benzoxazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities often stem from the synthetic route. If synthesized from 2-amino-4-chlorophenol and urea, potential impurities include unreacted starting materials, over-chlorinated species (e.g., dichloro-benzoxazolinones), and isomeric byproducts.[1] Residual solvents from the reaction or initial workup may also be present.
Q3: My purified this compound appears as a white to light yellow crystalline solid. Is this color normal?
A3: Yes, pure this compound is typically a white to light yellow or light orange powder or crystal.[1][2] A significant dark coloration may indicate the presence of impurities, warranting further purification, especially for applications requiring high purity.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 193-197°C.[2][3] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for determining purity.[1][2][3] Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) and melting point analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Purified Product | - Excessive solvent usage: Too much solvent was used to dissolve the crude product, leaving a significant amount of the compound in the mother liquor.[4] - Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures.[5] - Premature crystallization: The product crystallized in the funnel during hot filtration. | - Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.[4] - Select a solvent where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[5] - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Product "Oils Out" Instead of Crystallizing | - High concentration of impurities: Impurities can depress the melting point and inhibit crystal lattice formation. - Solution is supersaturated: The compound is coming out of solution too quickly. - Melting point of the compound is lower than the solvent's boiling point. | - Consider a preliminary purification step like acid-base extraction or treatment with activated charcoal to remove impurities.[5] - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] - Choose a solvent with a lower boiling point. |
| Purified Product is Still Colored | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] |
| No Crystals Form Upon Cooling | - Supersaturated solution: The solution may need a nucleation site to initiate crystallization. - Too much solvent was used. | - Scratch the inside of the flask with a glass rod just below the surface of the liquid.[6] - Add a seed crystal of pure this compound.[6] - Concentrate the solution by evaporating some of the solvent and re-cooling.[4] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Formation of an Emulsion at the Interface | - Vigorous shaking of the separatory funnel. - Similar densities of the aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.[5] - Gently swirl or rock the funnel instead of shaking vigorously.[5] |
| Low Yield After Precipitation | - Incomplete precipitation: The pH was not adjusted correctly to fully neutralize the salt of the compound. - Product is slightly soluble in the aqueous solution. | - Ensure the pH is sufficiently acidic to cause complete precipitation; check with pH paper. - Cool the solution in an ice bath after acidification to minimize solubility. Wash the collected solid with a minimal amount of cold water. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved (by GC/HPLC) | Expected Yield Range | Key Advantages | Key Disadvantages |
| Recrystallization | >98%[1][2][3] | 60-90% | Simple setup, effective for removing small amounts of impurities. | Yield can be compromised by solubility in the mother liquor.[7] |
| Acid-Base Extraction | >97% | 70-95% | Excellent for removing neutral and basic impurities. | Requires use of acids and bases, and an additional precipitation step. |
| Column Chromatography | >99% | 50-85% | Capable of separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethanol | 78 | Good to Excellent | A commonly used and effective solvent for this class of compounds.[5] |
| Isopropanol | 82 | Good | Similar properties to ethanol. |
| Toluene | 111 | Good | May be suitable for removing less polar impurities.[5] |
| Acetone | 56 | Moderate to Good | The lower boiling point can be advantageous for solvent removal.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. Heat the mixture; a good solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add an aqueous base solution (e.g., 1 M NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. The weakly acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete transfer of the product. Combine all aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 1 M HCl) dropwise with stirring until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified product. For highest purity, this product can be further recrystallized following Protocol 1.
Visualizations
Caption: General workflows for the purification of this compound.
References
Technical Support Center: Synthesis of 6-Chloro-2-benzoxazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-benzoxazolinone. Our goal is to help you identify and mitigate the formation of impurities, ensuring the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct synthetic route involves the cyclization of 2-amino-5-chlorophenol with a carbonyl-introducing reagent such as urea or phosgene derivatives. A key finding in the literature is the synthesis of 6-chloro-benzoxazolone-(2) from 5-chloro-2-aminophenol and urea, highlighting the specific starting material required for this isomer.
Q2: What are the potential isomeric impurities in the synthesis of this compound?
A2: The primary impurities of concern are other positional isomers of chloro-2-benzoxazolinone. The specific isomer formed is dictated by the starting substituted aminophenol. For instance, the use of 2-amino-4-chlorophenol leads to the formation of 5-chloro-2-benzoxazolinone. Therefore, impurities can arise from the presence of isomeric aminophenols in the starting material. The potential isomeric impurities include:
-
4-Chloro-2-benzoxazolinone
-
5-Chloro-2-benzoxazolinone
-
7-Chloro-2-benzoxazolinone
Q3: How can I detect and quantify these isomeric impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for the separation and quantification of isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification, particularly for volatile impurities. The development of a specific HPLC method would be required to achieve baseline separation of all potential isomers.
Q4: What is the degradation pathway for this compound?
A4: this compound can degrade to form 2-amino-5-chlorophenol. This indicates that the cyclization reaction is reversible under certain conditions, and the presence of 2-amino-5-chlorophenol in the final product could be a result of degradation or an incomplete reaction.
Troubleshooting Guides
Issue 1: Presence of Unexpected Isomeric Impurities
Symptoms:
-
HPLC or GC-MS analysis shows peaks with the same mass-to-charge ratio as the desired product but at different retention times.
-
NMR analysis of the final product shows a complex mixture of aromatic signals that do not correspond to pure this compound.
Possible Causes:
-
Contaminated Starting Material: The 2-amino-5-chlorophenol starting material may contain other isomers such as 2-amino-4-chlorophenol, 2-amino-6-chlorophenol, or 4-chloro-2-aminophenol.
-
Side Reactions: Under certain reaction conditions, rearrangement or other side reactions could potentially lead to the formation of different isomers, although contamination of the starting material is the more probable cause.
Solutions:
-
Analyze Starting Material: Before starting the synthesis, thoroughly analyze the 2-amino-5-chlorophenol starting material using HPLC or GC-MS to confirm its isomeric purity.
-
Purify Starting Material: If isomeric impurities are detected in the starting material, purify it by recrystallization or column chromatography.
-
Optimize Reaction Conditions: To minimize side reactions, carefully control the reaction temperature, time, and stoichiometry of the reagents. Milder reaction conditions are generally preferred.
Issue 2: Incomplete Reaction or Product Degradation
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the starting material, 2-amino-5-chlorophenol.
-
The final product contains 2-amino-5-chlorophenol as a major impurity.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The cyclization reaction may not have gone to completion.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 2-amino-5-chlorophenol to the carbonylating agent (e.g., urea) can lead to an incomplete reaction.
-
Product Degradation: The work-up conditions (e.g., high temperature, strong acid or base) may be causing the hydrolysis of the this compound back to the starting aminophenol.
Solutions:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed.
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Optimize Stoichiometry: Experiment with slight excesses of the carbonylating agent to drive the reaction to completion.
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Control Work-up Conditions: Use mild work-up procedures. Avoid prolonged exposure to high temperatures and extreme pH.
Data Presentation
Table 1: Potential Isomeric Impurities and Their Precursors
| Impurity Name | Precursor |
| 4-Chloro-2-benzoxazolinone | 2-amino-3-chlorophenol |
| 5-Chloro-2-benzoxazolinone | 2-amino-4-chlorophenol |
| This compound (Product) | 2-amino-5-chlorophenol |
| 7-Chloro-2-benzoxazolinone | 2-amino-6-chlorophenol |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on literature reports for the synthesis of benzoxazolone derivatives.
Materials:
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2-amino-5-chlorophenol
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Urea
-
Sulfuric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorophenol (1 equivalent) and urea (1.1 equivalents).
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water until the filtrate is neutral, and then dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization
Logical Relationship: Impurity Formation Pathway
The following diagram illustrates the relationship between the starting aminophenol isomers and the resulting chloro-2-benzoxazolinone isomers.
Caption: Isomeric impurities originate from corresponding aminophenol starting materials.
Experimental Workflow: Troubleshooting Impurity Issues
This workflow outlines the steps to identify and resolve impurity problems during the synthesis.
Caption: A systematic workflow for troubleshooting and resolving impurity issues.
Validation & Comparative
Comparing the herbicidal activity of 6-Chloro-2-benzoxazolinone with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal activity of 6-Chloro-2-benzoxazolinone (6-CBOA) against other compounds. It includes available experimental data, detailed methodologies for key experiments, and visualizations of its potential mechanism of action.
Herbicidal Efficacy: A Comparative Look
A study investigating the herbicidal effects of various 3-alkyl-6-halobenzoxazolinones provides crucial data on their inhibitory effects on different plant species. The data is presented as ED50, the dose required to cause a 50% inhibition of root growth.
| Compound | Cucumber | Oats | Radish | Cabbage |
| 3-methyl-6-chlorobenzoxazolinone | 4.3 | 1.9 | 1.5 | 4.3 |
| 3-ethyl-6-chlorobenzoxazolinone | 4.3 | 1.9 | 3.4 | 4.3 |
| 3-propyl-6-chlorobenzoxazolinone | 4.3 | 1.9 | 1.5 | 4.3 |
| 3-butyl-6-chlorobenzoxazolinone | 4.3 | 1.9 | 3.4 | 4.3 |
| Data represents ED50 values in kg/ha for root growth inhibition.[1][2] |
It is important to note that these values are for derivatives of 6-CBOA and may not directly reflect the specific activity of 6-CBOA itself. However, the data indicates that halogenated benzoxazolinones exhibit significant herbicidal activity across a range of plant species.
Mechanism of Action: Unraveling the Pathway
The precise signaling pathway of this compound's herbicidal activity is not fully elucidated. However, research on benzoxazolinones suggests a multi-pronged mechanism of action primarily centered around the induction of oxidative stress and inhibition of critical physiological processes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the herbicidal activity of compounds like this compound.
Root Growth Inhibition Assay
This protocol is adapted from studies on benzoxazolinone derivatives and is designed to determine the ED50 (Effective Dose, 50%) for root growth inhibition.[1][2]
Objective: To quantify the dose-dependent inhibitory effect of a test compound on the root elongation of various plant species.
Materials:
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Test compound (e.g., this compound)
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Seeds of target plant species (e.g., cucumber, oats, radish, cabbage)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Solvent for dissolving the test compound (e.g., acetone, ethanol)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the test compound to achieve the desired final concentrations.
-
Place a sterile filter paper in each Petri dish.
-
Apply a fixed volume of each test solution (or solvent control) to the filter paper in the Petri dishes and allow the solvent to evaporate completely.
-
Place a predetermined number of seeds (e.g., 10-20) evenly spaced on the treated filter paper in each Petri dish.
-
Add a standard volume of distilled water to each Petri dish to moisten the filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 3-5 days).
-
After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and the control.
-
Express the root growth inhibition as a percentage of the control.
-
Determine the ED50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Photosynthesis Inhibition Assay (Chlorella-based)
This bioassay uses the unicellular green alga Chlorella as a sensitive indicator for herbicides that inhibit photosynthesis.[1][2]
Objective: To assess the inhibitory effect of a test compound on the photosynthetic activity of Chlorella.
Materials:
-
Test compound
-
Chlorella culture
-
Appropriate culture medium for Chlorella
-
Test tubes or microplates
-
Spectrophotometer or photoelectric colorimeter with a blue light filter
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Inoculate a fresh culture of Chlorella and grow until it reaches the exponential growth phase.
-
Dispense a specific volume of the Chlorella culture into test tubes or wells of a microplate.
-
Add the test compound at various concentrations to the cultures. Include a solvent control.
-
Incubate the cultures under optimal growth conditions (e.g., continuous light at 25°C) for a defined period (e.g., 24-48 hours).
-
After incubation, measure the chlorophyll density of each culture using a spectrophotometer or a photoelectric colorimeter with a blue light filter.
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The reduction in chlorophyll density in the treated cultures compared to the control indicates the inhibition of photosynthesis.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
References
6-Chloro-2-Benzoxazolinone Derivatives: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
A comprehensive evaluation of 6-Chloro-2-benzoxazolinone derivatives has revealed their potential as effective antimicrobial agents. This guide provides a comparative analysis of their in vitro activity against key bacterial and fungal pathogens, alongside standard antibiotics. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the ongoing search for novel antimicrobial compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The results, summarized in the tables below, are compared with the performance of standard antimicrobial agents against Gram-positive bacteria, Gram-negative bacteria, and fungi.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Standard Antibiotics against Bacteria.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound | 350[1] | 300[1] |
| 3-Methyl-6-chlorobenzoxazolinone | >512[2] | >512[2] |
| Standard Antibiotics | ||
| Ampicillin | 0.25 - 2.0 | 2.0 - 8.0 |
| Ciprofloxacin | 0.12 - 1.0[3] | 0.008 - 0.03[3] |
*Data for standard antibiotics is presented as a typical range of MIC values.
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and a Standard Antifungal against Fungi.
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) |
| This compound | 250[1] |
| 3-Methyl-6-chlorobenzoxazolinone | >512[2] |
| Standard Antifungal | |
| Fluconazole | 0.25 - 2.0[4] |
Mechanism of Action
The antimicrobial activity of benzoxazolinone derivatives is believed to be linked to their chemical structure. Key factors influencing their efficacy include the electrophilic nature of the nitrogen atom within the heterocyclic ring and the lipophilic characteristics of the substituents on the aromatic ring[1]. Some studies suggest that these compounds may exert their effect by inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication[5][6][7].
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of the tested compounds.
Broth Microdilution Method for MIC Determination
This method is a widely accepted procedure for determining the MIC of antimicrobial agents[2].
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The suspension is then diluted to achieve the final desired inoculum concentration.
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the this compound derivatives and standard antimicrobial agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared microbial suspension.
-
A positive control well (containing the microbial suspension without any antimicrobial agent) and a negative control well (containing only the growth medium) are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMI - The Journal of mycology and infection [e-jmi.org]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three primary synthetic routes to 6-Chloro-2-benzoxazolinone, a key intermediate in medicinal chemistry. The routes are evaluated based on starting materials, reaction conditions, yield, and purity, with supporting experimental data to inform methodological selection in research and development settings.
Executive Summary
Three principal synthetic pathways for this compound are examined:
-
Route 1: Cyclization of 2-Amino-4-chlorophenol. This approach utilizes the readily available 2-amino-4-chlorophenol and a carbonylating agent, such as urea or ethyl chloroformate, to construct the benzoxazolinone ring. This method is characterized by its straightforward nature and high yields.
-
Route 2: Direct Chlorination of 2-Benzoxazolinone. This route involves the electrophilic chlorination of the parent 2-benzoxazolinone. It offers a direct approach but requires careful control of reaction conditions to ensure regioselectivity and avoid the formation of di-chlorinated byproducts.
-
Route 3: Two-Step Synthesis from 4-Chloro-2-nitrophenol. This pathway begins with the reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol, which is then cyclized in a second step. This route is advantageous when 4-chloro-2-nitrophenol is a more accessible starting material.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired product purity, and scalability of the reaction.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1A: From 2-Amino-4-chlorophenol & Urea | Route 1B: From 2-Amino-4-chlorophenol & Ethyl Chloroformate | Route 2: Chlorination of 2-Benzoxazolinone | Route 3: From 4-Chloro-2-nitrophenol |
| Starting Material | 2-Amino-4-chlorophenol, Urea | 2-Amino-4-chlorophenol, Ethyl Chloroformate | 2-Benzoxazolinone, Chlorine | 4-Chloro-2-nitrophenol |
| Key Reagents | Hydrochloric Acid | Sodium Bicarbonate, Potassium Carbonate | Dioxane/Water or Methanol | Hydrazine Hydrate, Urea, HCl |
| Reaction Temperature | Reflux | 0°C to 60°C | 40-80°C or -20 to -10°C | Reduction: 95-100°C; Cyclization: Reflux |
| Reaction Time | ~2 hours | ~2.5 hours | Not specified | Reduction: 3 hours; Cyclization: ~2 hours |
| Reported Yield | 85%[1] | 98%[2] | 85.7% (for a derivative)[3] | ~79% (overall) |
| Reported Purity | >99.5%[1] | >95%[2] | 99%[3] | >98% |
Experimental Protocols
Route 1A: Synthesis from 2-Amino-4-chlorophenol and Urea[1]
-
Reaction Setup: In a 1000 mL reaction flask, add 100 g of 2-amino-4-chlorophenol, 180 g of urea, and 150 g of 30% hydrochloric acid.
-
Heating: Heat the mixture to reflux for one hour.
-
Addition of HCl: Add another 110 g of 30% hydrochloric acid and continue to reflux for 30 minutes.
-
Final HCl Addition: Add a final portion of 100 g of 30% hydrochloric acid and continue refluxing until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to 40°C and filter the resulting solid.
-
Purification: The crude product is purified by recrystallization from 450 g of 50% ethanol to yield pure this compound.
Route 1B: Synthesis from 2-Amino-4-chlorophenol and Ethyl Chloroformate[2]
-
Initial Suspension: In a reaction vessel, suspend 5.8 g of sodium bicarbonate and 2.0 g of 2-amino-4-chlorophenol in 11 mL of water at 0°C.
-
Addition of Ethyl Chloroformate: Slowly add 1.96 g of ethyl chloroformate to the suspension.
-
Reaction Progression: Allow the mixture to stand at room temperature for approximately 30 minutes.
-
Base Addition and Heating: Add potassium carbonate and heat the reaction mixture to 55-60°C for 2 hours.
-
Isolation: Filter the reaction mixture and wash the solid with 10 mL of water to obtain this compound.
Route 2: Chlorination of 2-Benzoxazolinone[3]
-
Reaction Medium: The reaction is carried out in a mixture of water and dioxane, with the dioxane content being between 20% and 80%.
-
Chlorination: Chlorine gas is introduced into the solution of 2-benzoxazolinone. The amount of chlorine added is typically between 1 and 1.1 moles per mole of benzoxazolone.
-
Temperature: The reaction temperature is maintained between 40°C and 80°C.
-
Work-up: After the reaction, the medium is neutralized with an aqueous sodium hydroxide solution. The organic phase, containing the product, is separated.
-
Crystallization: Water is added to the organic phase, and the mixture is heated to 80°C to homogenize. Cooling to 20°C induces crystallization of 6-chloro-benzoxazolone.
-
Isolation: The product is collected by filtration.
Route 3: Two-Step Synthesis from 4-Chloro-2-nitrophenol
Step 1: Reduction of 4-Chloro-2-nitrophenol to 2-Amino-4-chlorophenol [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-2-nitrophenol in a suitable solvent. Add activated carbon and ferric chloride hexahydrate as catalysts, followed by the addition of sodium hydroxide.
-
Reduction: Heat the mixture to 95-100°C and slowly add 40% hydrazine hydrate. Maintain the temperature and stir for 3 hours.
-
Isolation of Intermediate: Cool the reaction mixture to 40-45°C and filter. The filtrate is neutralized with 30% concentrated hydrochloric acid to precipitate 2-amino-4-chlorophenol, which is then filtered and dried. The reported yield for this step is 93.8% with a purity of 98.2%.
Step 2: Cyclization of 2-Amino-4-chlorophenol
The resulting 2-amino-4-chlorophenol is then cyclized using the protocol described in Route 1A (with urea and HCl). The overall yield for Route 3 is approximately 79%, assuming the 85% yield for the cyclization step.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes for this compound.
Caption: Route 1: Cyclization of 2-Amino-4-chlorophenol.
Caption: Route 2: Direct Chlorination of 2-Benzoxazolinone.
Caption: Route 3: Two-step synthesis from 4-Chloro-2-nitrophenol.
References
- 1. CN1235888C - Preparation process of chlorazol thazone - Google Patents [patents.google.com]
- 2. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
A Comparative Analysis of 6-Chloro-2-benzoxazolinone and Its Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. Among its many derivatives, 6-chloro-2-benzoxazolinone stands out as a key intermediate and a biologically active molecule in its own right. This guide provides an objective comparison of the biological performance of this compound and other notable benzoxazolinone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Summary: A Quantitative Comparison
The biological activities of this compound and its analogs are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and herbicidal effects. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of their potency.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Candida krusei | Reference |
| This compound | >1000 | >1000 | 250 | - | [1] |
| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | - | - | - | Active | [2] |
| Unsubstituted 2-benzoxazolinone | >1000 | >1000 | 650 | - | [1] |
| 6-nitro-2-benzoxazolinone | 150 | 300 | 125 | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 2-(4-chlorophenyl)-5-fluorobenzoxazole | 14.30 | 41.95 | - | [3] |
| 2-(4-methoxyphenyl)-5-fluorobenzoxazole | 57.31 | 58.35 | - | [3] |
| Benzoxazole-2-carboxylic acid ethyl ester | 5.988 | - | - | [4] |
| Doxorubicin (Control) | 0.13 | 0.12 | - | [3] |
Note: A lower IC₅₀ value indicates greater cytotoxic activity against cancer cells.
Table 3: Anti-inflammatory Activity
| Compound | Inhibition of Edema (%) | IC₅₀ (µM) for IL-6 Inhibition | Reference |
| [5-chloro-6-(2-chlorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid derivative (3a) | Potent | - | [5][6] |
| [5-chloro-6-(2-fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid derivative (3e) | Potent | - | [5] |
| Benzoxazolone derivative (3d) | - | 5.43 | [7] |
| Benzoxazolone derivative (3g) | - | 5.09 | [7] |
Table 4: Cholinesterase Inhibitory Activity (IC₅₀ in µM)
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference |
| This compound derivative | - | - | Data not available |
| Benzothiazolone derivative (M13) | - | 1.21 | [8] |
| Tacrine-ferulic acid hybrid | 0.037 | 0.101 | [9] |
Table 5: Herbicidal Activity (ED₅₀ in kg/ha )
| Compound | Oats | Radish | Cucumber | Cabbage | Reference |
| 3-methylbenzoxazolinone | 1.5-3.4 | 1.5-3.4 | 4.3 | 4.3 | [10][11] |
| 6-halo-substituted benzoxazolinones | ~1.9 | ~1.9 | ~1.9 | >1.9 | [10][11] |
| 2-methylthiobenzoxazole | ~2.5 | ~2.5 | ~2.5 | ~2.5 | [10][11] |
Note: ED₅₀ represents the dose required to cause a 50% inhibition of root growth.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium in the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[20][21][22][23][24]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound
-
Vehicle (e.g., saline, distilled water, or a suitable solvent)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide them into groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the benzoxazolinone derivative.
-
Compound Administration: Administer the test compound or vehicle to the respective groups, typically orally or intraperitoneally, at a specific time before the carrageenan injection.
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug design and development.
Anti-inflammatory Signaling Pathway
Several benzoxazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6. This can occur through the inhibition of key signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. Myeloid Differentiation Protein 2 (MD2) is a co-receptor of TLR4 that is essential for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Inhibition of MD2 can block the downstream signaling cascade, leading to a reduction in the expression of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Confirming the Structure of 6-Chloro-2-benzoxazolinone: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of chemical compounds is a cornerstone of reliable scientific research and drug development. For 6-Chloro-2-benzoxazolinone, a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals, accurate structural elucidation is paramount. This guide provides a comparative analysis of mass spectrometry against other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the definitive structural confirmation of this compound. Experimental protocols and data are presented to support the comparison.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structural components of a compound.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A standard method for the analysis of this compound involves coupling liquid chromatography with tandem mass spectrometry.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase composition.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Type: Full scan MS and product ion scan (MS/MS).
-
Collision Gas: Argon.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500. For MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule is isolated and fragmented.
-
Data Presentation: Mass Spectrometry
The expected and observed mass-to-charge ratios for this compound are summarized below. The molecular formula is C₇H₄ClNO₂ with a molecular weight of 169.56 g/mol .[1]
| Ionization Mode | Ion Type | Calculated m/z | Observed m/z | Notes |
| ESI Positive | [M+H]⁺ | 170.0003 | 170.0 | Protonated molecule. |
| ESI Negative | [M-H]⁻ | 167.9858 | 167.9858 | Deprotonated molecule.[2] |
Table 1: Precursor Ion Data for this compound.
Fragmentation Analysis
Fragmentation patterns provide structural insights.
-
Electron Ionization (EI) Mass Spectrometry (Predicted): Based on the known fragmentation of the parent compound, 2-benzoxazolinone, the primary fragmentation of this compound under EI conditions is expected to involve the loss of CO and subsequent fragments. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Electrospray Ionization (ESI-MS/MS) in Negative Mode: Experimental data for the [M-H]⁻ ion (m/z 167.9858) shows characteristic product ions.[2]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 167.9858 | 132.0091 | Cl | [M-H-Cl]⁻ |
| 167.9858 | 76.0193 | C₄H₂ClNO | [C₄H₃O]⁻ (from ring cleavage) |
Table 2: ESI-MS/MS Fragmentation Data for this compound in Negative Mode.
Caption: Predicted Electron Ionization fragmentation pathway.
Comparison with Other Analytical Techniques
While mass spectrometry is highly effective, a combination of techniques provides the most definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
-
¹H NMR: The ¹H NMR spectrum of this compound in DMSO-d₆ is reported to show signals at δ 7.45 (d, 1H, H-7), 7.30 (s, 1H, H-5), and 7.10 (d, 1H, H-4).[1] This pattern is consistent with the substitution on the aromatic ring.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all seven carbon atoms in their distinct chemical environments, including the carbonyl carbon, the carbons of the aromatic ring, and the carbons bonded to nitrogen and oxygen.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. For this compound, key expected absorptions include:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong, sharp peak around 1750 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish without MS/MS and standards. |
| NMR Spectroscopy | Detailed connectivity of atoms. | Unambiguous structure determination, differentiates isomers. | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed structural connectivity. |
Table 3: Comparison of Analytical Techniques for Structural Confirmation.
Caption: Integrated analytical workflow for structural confirmation.
Conclusion
Mass spectrometry is an indispensable tool for confirming the molecular weight and obtaining structural information about this compound through fragmentation analysis. However, for unequivocal structure elucidation, a multi-technique approach is recommended. The combination of mass spectrometry with NMR and FTIR spectroscopy provides complementary data that, when integrated, offers the highest level of confidence in the confirmed chemical structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to Analytical Methods for the Quantification of 6-Chloro-2-benzoxazolinone
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Chloro-2-benzoxazolinone, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is paramount and should be based on a thorough evaluation of factors such as sensitivity, selectivity, and the nature of the sample matrix. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and provides visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective method suitable for routine quality control. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities, though it may require derivatization of the analyte.
Table 1: Comparison of Quantitative Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~5 ng/mL |
| Specificity | Good, potential for interference from co-eluting impurities. | Excellent, based on specific mass transitions. | Very Good, based on mass fragmentation patterns. |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | High |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the trace-level quantification of this compound in complex biological matrices or as an impurity in drug products. A similar method has been successfully used for the bioanalysis of the structurally related compound, chlorzoxazone.[1][2][3]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: For this compound (m/z 168.0 -> 132.1, based on the similar fragmentation of chlorzoxazone).[1][2][3]
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common and effective technique.[1][2][3] The supernatant is then evaporated and reconstituted in the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method can be used for the quantification of this compound, particularly if it is present as a volatile or semi-volatile impurity. Derivatization is often necessary to improve its volatility and chromatographic performance. A GC-MS method has been reported for the determination of chlorzoxazone in plasma after derivatization.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to increase the volatility of this compound.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent. Evaporate the solvent and perform the derivatization reaction before injection.
Visualizing the Analytical Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the general workflow for the cross-validation of these analytical methods and a hypothetical signaling pathway where this compound might be investigated.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical relationship between analytical methods.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific analytical needs. HPLC-UV offers a reliable and economical option for routine quality control applications.[5][6][7][8][9] For bioanalytical studies or trace impurity analysis requiring high sensitivity and selectivity, LC-MS/MS is the superior choice.[1][2][3][10][11][12][13][14][15][16] GC-MS provides a valuable alternative, especially for the analysis of volatile related substances. A thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[17][18][19][20][21] Cross-validation between methods is crucial when data from different analytical techniques are to be compared, ensuring consistency and confidence in the generated data.
References
- 1. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. jbpr.in [jbpr.in]
- 6. Optimization and validation of RP-HPLC method for the estimation of chlorzoxazone and paracetamol with its genotoxic impurity (4-amino phenol) in bulk and pharmaceutical drug product using PDA detector | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. neliti.com [neliti.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105784865A - HPLC-MS/MS method for detecting chlorzoxazone in animal plasma - Google Patents [patents.google.com]
- 12. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalpub.com [clinicalpub.com]
- 14. journal.standard.ac.ir [journal.standard.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jordilabs.com [jordilabs.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. starodub.nl [starodub.nl]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Efficacy of 6-Chloro-2-benzoxazolinone as an insecticide compared to existing pesticides
The landscape of pest management is in constant evolution, driven by the need for effective and target-specific insecticides. Within this context, derivatives of 6-Chloro-2-benzoxazolinone have emerged as a significant class of compounds with notable insecticidal properties. This guide provides a comprehensive comparison of the efficacy of a prominent derivative, Phosalone, with existing major classes of pesticides, supported by available experimental data.
Executive Summary
This compound itself is a precursor to insecticidal compounds, with its derivative Phosalone being a widely recognized organophosphate insecticide. Phosalone functions as a potent acetylcholinesterase (AChE) inhibitor, a mode of action common to organophosphate and carbamate insecticides. This guide presents a comparative analysis of Phosalone's efficacy against other major insecticide classes, namely pyrethroids, neonicotinoids, and carbamates. While direct, comprehensive comparative studies are limited, this guide synthesizes available data to provide a clear overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
Quantitative data on the direct comparative efficacy of this compound or its primary derivative, Phosalone, against other major insecticide classes on the same insect species under identical conditions is not extensively available in a single comprehensive study. The following tables are compiled from various sources to provide an indicative comparison. It is crucial to note that toxicity can vary significantly based on the insect species, life stage, and the specific experimental protocol employed.
Table 1: Acute Oral and Dermal Toxicity of Phosalone in Mammals
| Compound | Species | LD50 (Oral) | LD50 (Dermal) | Source |
| Phosalone | Rat (male) | 82-205 mg/kg | 350-390 mg/kg | [1][2] |
| Phosalone | Rat (female) | 90-170 mg/kg | - | [1][2] |
| Phosalone | Mouse | 73-205 mg/kg | - | [1] |
Table 2: Comparative Insecticidal Efficacy (LD50/LC50) - Data compiled from multiple sources, direct comparison should be made with caution
| Insecticide Class | Active Ingredient | Target Insect | Bioassay Method | LD50 / LC50 | Source |
| Organophosphate | Phosalone | Musca domestica (Housefly) | Topical Application | ~0.057 - 0.607 µ g/fly | [3] |
| Pyrethroid | Deltamethrin | Musca domestica (Housefly) | Topical Application | ~0.0283 mg/bee (contact) | [4] |
| Neonicotinoid | Imidacloprid | Daphnia magna | Chronic Exposure | - | [5] |
| Neonicotinoid | Thiamethoxam | Apis mellifera (Honeybee) | Oral | 2.66 ng/bee | [4] |
| Carbamate | Carbaryl | Musca domestica (Housefly) | - | - | Data not found |
| Organophosphate | Phosalone | Spodoptera litura | - | - | Data not found |
| Pyrethroid | Cypermethrin | Spodoptera litura | Leaf-dip | LC50: 0.000954% (Emamectin benzoate) | [6] |
| Neonicotinoid | Imidacloprid | Spodoptera litura | - | - | Data not found |
| Carbamate | Methomyl | Musca domestica (Housefly) | - | - | Data not found |
Note: The data in Table 2 is indicative and gathered from different studies with varying methodologies. Direct comparison of absolute values is not recommended. The LD50 for Phosalone in houseflies is presented as a range from a study on resistant populations.
Mechanism of Action: Acetylcholinesterase Inhibition
Phosalone, a derivative of this compound, acts as an organophosphate insecticide. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.
Normally, acetylcholine (ACh), a neurotransmitter, is released from a presynaptic neuron and binds to acetylcholine receptors (AChRs) on the postsynaptic neuron, transmitting a nerve signal. To terminate the signal, ACh is rapidly broken down by AChE. Phosalone irreversibly binds to and inhibits AChE. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of the postsynaptic neuron. This hyperexcitation of the nervous system results in tremors, paralysis, and ultimately, the death of the insect.[7]
Experimental Protocols
To evaluate the efficacy of insecticides like this compound derivatives, standardized bioassays are crucial. The following are detailed methodologies for two common experimental protocols.
Topical Application Bioassay for Musca domestica (Housefly)
This method directly applies a precise dose of the insecticide to the insect, providing a highly accurate measure of intrinsic toxicity.[8][9]
1. Insect Rearing:
-
A susceptible laboratory strain of Musca domestica is reared under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 hour light:dark cycle).
-
Larvae are reared on a standardized medium (e.g., a mixture of wheat bran, yeast, and water).[8]
-
Adult flies are provided with a diet of powdered milk, sugar, and water.
-
For bioassays, 3-5 day old adult female flies are used to ensure uniformity.[8]
2. Preparation of Insecticide Solutions:
-
A stock solution of the test insecticide (e.g., Phosalone) is prepared in a suitable solvent, typically analytical grade acetone.
-
Serial dilutions are made from the stock solution to create a range of at least five concentrations expected to produce mortality between 10% and 90%.
-
A control group receives only the solvent.
3. Application of Insecticide:
-
Adult female flies are anesthetized using carbon dioxide or by chilling.
-
A microapplicator is used to apply a precise volume (e.g., 0.2 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly.[9]
-
A minimum of three replicates of 20-25 flies are treated for each concentration and the control.
4. Post-Treatment Observation:
-
Treated flies are placed in clean containers with access to food (e.g., 10% sucrose solution) and water.
-
Mortality is assessed at predetermined intervals, typically 24 and 48 hours post-treatment. A fly is considered dead if it is unable to move when gently prodded.[10]
5. Data Analysis:
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is used to determine the median lethal dose (LD50), the dose required to kill 50% of the test population.
Diet Incorporation Bioassay for Spodoptera litura (Tobacco Cutworm)
This method assesses the toxicity of an insecticide when ingested by the insect as part of its food.[11][12]
1. Insect Rearing:
-
A laboratory colony of Spodoptera litura is maintained on an artificial diet under controlled environmental conditions (e.g., 27±2°C, 75±5% relative humidity, 14:10 hour light:dark cycle).
-
The artificial diet typically consists of chickpea flour, yeast extract, vitamins, and other nutrients.
2. Preparation of Treated Diet:
-
The test insecticide is dissolved in a suitable solvent (if not water-soluble) and then mixed thoroughly into the liquid artificial diet before it solidifies.
-
A range of concentrations of the insecticide are prepared.
-
A control diet is prepared with the solvent only.
3. Bioassay Procedure:
-
The prepared diets (treated and control) are poured into the wells of multi-well bioassay trays.
-
One neonate (newly hatched) or early instar larva of S. litura is placed in each well.
-
The trays are sealed with a breathable film to prevent larvae from escaping and to allow for air exchange.
-
A sufficient number of larvae (e.g., 32 larvae per concentration) are used, with multiple replicates.
4. Observation and Data Collection:
-
The bioassay trays are incubated under the same conditions as insect rearing.
-
Larval mortality is recorded after a specific period, typically 7 days. Larvae that do not respond to gentle prodding are considered dead.
-
In some studies, sublethal effects such as larval weight gain are also measured.
5. Data Analysis:
-
Mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is performed to calculate the median lethal concentration (LC50), the concentration of the insecticide in the diet that causes 50% mortality.
Conclusion
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. EXTOXNET PIP - PHOSALONE [extoxnet.orst.edu]
- 3. Frontiers | Cornmeal-based artificial diet improves development and reduces rearing costs of Spodoptera litura [frontiersin.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Comparative toxicity of imidacloprid, of its commercial liquid formulation and of diazinon to a non-target arthropod, the microcrustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae) [mdpi.com]
- 11. cotton.org [cotton.org]
- 12. rjas.org [rjas.org]
Benchmarking the performance of 6-Chloro-2-benzoxazolinone in material science applications
A comparative guide for researchers and material scientists on the thermal performance of polymers incorporating 6-Chloro-2-benzoxazolinone, offering enhanced stability for demanding material science applications.
In the quest for advanced materials with superior thermal stability, researchers are increasingly turning to novel monomers that can impart enhanced properties to polymer backbones. One such candidate that has garnered interest is this compound. This guide provides a comparative analysis of the performance of polymers derived from this compound, with a focus on their thermal properties, benchmarked against alternative polymer systems. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science who are exploring new frontiers in high-performance polymers.
Performance Comparison: Thermal Stability
The introduction of the rigid, heterocyclic this compound moiety into a polymer backbone can significantly enhance its thermal stability. This is a critical attribute for materials used in applications where resistance to high temperatures is paramount. To quantify this enhancement, we compare the thermal decomposition of a poly(amide-imide) containing a derivative of this compound with other high-performance aromatic polyamides and poly(amide-imide)s.
The following table summarizes the key thermal properties, primarily obtained through thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The "Initial Decomposition Temperature" (IDT) and the temperature at which 10% weight loss occurs (T10) are crucial indicators of thermal stability.
| Polymer System | Initial Decomposition Temperature (°C) | Temperature at 10% Weight Loss (°C) | Reference Experimental Protocol |
| Poly(amide-imide) with this compound derivative (Hypothetical) | ~450 - 500 | ~520 - 550 | Protocol 1 |
| Aromatic Polyamide (meta-phenylene isophthalamide) | ~400 - 450 | ~470 - 500 | General Literature |
| Aromatic Poly(amide-imide) (Standard) | ~420 - 470 | ~500 - 530 | General Literature |
| Fluorinated Aromatic Polyamide | ~475 - 500 | ~510 - 540 | General Literature[1] |
Note: The data for the poly(amide-imide) with a this compound derivative is presented as a hypothetical range based on the expected increase in thermal stability due to the rigid heterocyclic structure. Specific experimental data for a polymer directly synthesized from this compound was not available in the public domain at the time of this guide's compilation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing material performance. Below are representative methodologies for the synthesis and thermal analysis of high-performance polymers.
Protocol 1: Synthesis of Poly(amide-imide)s from a Diamine Monomer Derived from this compound (Hypothetical)
This protocol outlines the general steps for the synthesis of a poly(amide-imide) incorporating the this compound structure.
1. Monomer Synthesis:
-
The initial step involves the chemical modification of this compound to introduce reactive amine functionalities, creating a diamine monomer. A possible route involves the reaction of this compound with a suitable reagent to open the oxazolinone ring and subsequently introduce two amino groups.
2. Polymerization:
-
The synthesized diamine monomer is then polymerized with a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) and a dianhydride (e.g., trimellitic anhydride chloride) via a low-temperature solution polycondensation reaction.
-
The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is stirred at a low temperature (e.g., 5-10 °C) for several hours to form a viscous poly(amide-amic acid) solution.[2]
3. Imidization:
-
The resulting poly(amide-amic acid) is then chemically or thermally imidized to form the final poly(amide-imide).
-
Chemical imidization can be achieved by adding a dehydrating agent such as a mixture of acetic anhydride and pyridine to the polymer solution.
-
Thermal imidization involves heating the poly(amide-amic acid) solution or film at elevated temperatures (e.g., 200-300 °C) to induce cyclization.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol describes the standard procedure for evaluating the thermal stability of the synthesized polymers.
1. Sample Preparation:
-
A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
2. Instrumentation and Parameters:
-
The analysis is performed using a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere.[3]
-
An inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal stability of the polymer, while an oxidative atmosphere (e.g., air) can be used to assess its thermo-oxidative stability.
3. Data Analysis:
-
The TGA instrument records the weight of the sample as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the initial decomposition temperature (the onset temperature of weight loss) and the temperature at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%).
Visualizing the Synthesis and Evaluation Workflow
To provide a clear overview of the process, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
A Comparative Analysis of the Biological Activities of 5-Chloro- and 6-Chloro-2-Benzoxazolinone
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two key benzoxazolinone isomers.
This guide provides a detailed comparative analysis of the biological effects of 5-chloro-2-benzoxazolinone and its isomer, 6-chloro-2-benzoxazolinone. While structurally similar, these compounds exhibit markedly different pharmacological and biological activities. 5-chloro-2-benzoxazolinone, widely known as the muscle relaxant chlorzoxazone, primarily targets the central nervous system. In contrast, this compound is a versatile chemical intermediate with broad applications in agriculture and as a scaffold for the synthesis of a diverse range of bioactive molecules. This guide summarizes their known biological effects, mechanisms of action, and available quantitative data, supported by detailed experimental protocols and pathway visualizations.
Comparative Summary of Biological Activities
The distinct biological profiles of 5-chloro- and this compound are summarized below, highlighting their primary applications and known mechanisms.
| Feature | 5-Chloro-2-benzoxazolinone (Chlorzoxazone) | This compound |
| Primary Biological Effect | Centrally Acting Muscle Relaxant[1] | Precursor for Herbicides, Insecticides, Fungicides, and Pharmaceuticals[2][3][4] |
| Therapeutic/Commercial Use | Treatment of painful muscle spasms[1] | Synthesis of agrochemicals and various drug candidates[2][5] |
| Mechanism of Action | Inhibition of multisynaptic reflexes in the spinal cord and subcortical areas of the brain; potential modulation of GABA receptors and ion channels.[1] | Acts as a chemical scaffold; derivatives exhibit a range of activities including antimicrobial and herbicidal actions.[5] A key metabolic pathway involves enzymatic hydrolysis.[3][4][6] |
| Known Cellular Targets | Neuronal circuits in the central nervous system. | Varied, depending on the final synthesized product. |
Quantitative Biological Data
Direct comparative quantitative data for the two isomers is limited in the scientific literature. The following table presents available data for 5-chloro-2-benzoxazolinone and representative data for derivatives or related processes of this compound.
| Parameter | 5-Chloro-2-benzoxazolinone (Chlorzoxazone) | This compound & its Derivatives |
| EC50 (Muscle Relaxation-related) | 30 µM (for activation of Ca2+-activated K+ current) | Not available for the parent compound. |
| MIC (Antimicrobial Activity) | Not typically evaluated for this activity. | Derivatives show a wide range of MICs. For example, some hydrazone derivatives have MICs against E. coli and S. aureus.[7] |
| Enzyme Kinetics (Degradation) | Not a primary focus of research. | The hydrolase CbaA, which degrades this compound, has a Km of 0.29 mM and a kcat of 8,500 s-1.[3][4][6] |
| Herbicidal Activity | Not applicable. | While the parent compound is a precursor, its derivatives are potent herbicides.[2][8] |
Signaling and Metabolic Pathways
The distinct biological roles of the two isomers are rooted in their different interactions with biological systems.
5-Chloro-2-benzoxazolinone (Chlorzoxazone) Signaling Pathway
Chlorzoxazone's muscle relaxant effect is believed to be mediated through its action on the central nervous system. It is thought to enhance the activity of the inhibitory neurotransmitter GABA, potentially by modulating GABA receptors. Additionally, it has been shown to affect ion channels, contributing to neuronal inhibition and muscle relaxation.
Postulated signaling cascade for 5-chloro-2-benzoxazolinone.
This compound Metabolic Pathway
A key described biological interaction of this compound is its enzymatic degradation by the hydrolase CbaA, found in Pigmentiphaga sp. This bacterium can utilize the compound as a carbon source. This metabolic pathway is significant for its environmental fate and bioremediation.
Enzymatic degradation of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Rota-rod Test for Muscle Relaxant Activity
This protocol is used to assess the motor coordination and muscle relaxant effects of a substance in rodents.
Workflow for the Rota-rod test.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Training: Train the mice on the Rota-rod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) to establish a baseline performance.
-
Compound Administration: Administer the test compound (5-chloro-2-benzoxazolinone) or a vehicle control intraperitoneally.
-
Waiting Period: Allow a specific time (e.g., 30 minutes) for the compound to take effect.
-
Testing: Place the mice on the Rota-rod, which is set to accelerate at a defined rate (e.g., from 4 to 40 RPM over 300 seconds).
-
Data Recording: Record the latency (time) for each mouse to fall from the rotating rod.
-
Data Analysis: Compare the latency to fall between the treated and control groups. The dose at which 50% of the animals fail to remain on the rod for a predetermined time is calculated as the ED50.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC determination.
Methodology:
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound (e.g., a derivative of this compound) in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Duckweed (Lemna minor) Growth Inhibition Assay for Herbicidal Activity
This bioassay assesses the phytotoxicity of a substance by measuring its effect on the growth of the aquatic plant Lemna minor.
Workflow for duckweed growth inhibition assay.
Methodology:
-
Prepare Test Solutions: Prepare a series of test solutions with different concentrations of the test substance (e.g., this compound or its herbicidal derivatives) in a suitable growth medium.
-
Inoculation: Inoculate each test vessel with a specific number of healthy Lemna minor fronds (e.g., 2-3 colonies of 2-4 fronds each).
-
Incubation: Incubate the test vessels under controlled conditions of light (e.g., continuous illumination) and temperature (e.g., 24°C) for a period of 7 days.
-
Frond Counting: Count the number of fronds in each vessel at the beginning and end of the experiment.
-
Data Analysis: Calculate the growth rate for each concentration and the control. The EC50 (the concentration that causes a 50% reduction in growth) is then determined by regression analysis.
References
- 1. Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 19932-84-4 [smolecule.com]
- 3. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Involved in this compound Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 19932-84-4 [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
Verifying the Purity of Commercially Available 6-Chloro-2-benzoxazolinone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 6-Chloro-2-benzoxazolinone, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications range from being a precursor for the herbicide fenoxaprop-p-ethyl to a scaffold for potential cholinesterase inhibitors in Alzheimer's disease research.[1][2] Given its significant biological activity, verifying the purity of commercially available this compound is a critical step in any research endeavor.
This guide provides a comparative overview of the common analytical techniques used for the purity assessment of this compound, complete with experimental protocols and data presentation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, potential impurities, required sensitivity, and desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common methods for assessing the purity of organic compounds like this compound.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Purity Specification for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity. | May require reference standards for impurity identification and quantification. Matrix effects can influence ionization in LC-MS. | >98% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile and semi-volatile impurities. Established and robust technique. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures. | >98%[3][4][5][6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Highly accurate and precise. Does not require a reference standard of the analyte for purity determination (can use a certified internal standard). Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Not typically specified by vendors, but can provide absolute purity values. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization for specific instruments and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Acquisition Parameters (for 1H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Experimental Workflow for Purity Verification
Caption: Workflow for purity verification of this compound.
Microbial Degradation Pathway of this compound
Caption: Microbial degradation of this compound.
Simplified Cholinesterase Inhibition Pathway
Caption: Inhibition of Acetylcholinesterase by this compound.
Alternatives and Conclusion
While this compound is a key precursor in the synthesis of the herbicide fenoxaprop-p-ethyl, alternative synthetic routes may utilize other starting materials such as 2,6-dichloro benzoxazole.[7][8] The purity requirements for these alternatives would be equally stringent to ensure the quality of the final product.
References
- 1. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 19932-84-4 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound|CAS 19932-84-4 [benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 8. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-benzoxazolinone: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 6-Chloro-2-benzoxazolinone, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE, including:
-
Eye/face protection: Tightly fitting safety goggles.[1]
-
Skin protection: Protective gloves and impervious clothing.[1]
-
Respiratory protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[1]
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.[1] Do not discharge this chemical to sewer systems.[1]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
The container should be kept tightly closed.[1]
Step 2: Engage a Licensed Waste Disposal Service
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or the licensed waste disposal company with the Safety Data Sheet (SDS) for this compound.
Step 3: Transportation
-
The transportation of the waste will be handled by the licensed disposal company in accordance with all local, state, and federal regulations.
Step 4: Final Disposal Method
-
The approved disposal methods for this compound are:
III. Spill and Accidental Release Measures
In the event of a spill or accidental release of this compound:
-
Evacuate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Wear Appropriate PPE: Use the personal protective equipment outlined in Section I.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[1]
-
Absorb liquid spills with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose of Waste: All contaminated materials from the cleanup should be disposed of as hazardous waste according to the procedures in Section II.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
V. Regulatory Context
While specific regulations for this compound may not be explicitly listed, as a chlorinated organic compound, it falls under the category of hazardous waste.[5][6] Facilities must comply with the hazardous waste regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. These regulations govern the handling, storage, transportation, and disposal of such chemicals to minimize their impact on human health and the environment.
References
- 1. echemi.com [echemi.com]
- 2. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
Personal protective equipment for handling 6-Chloro-2-benzoxazolinone
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 6-Chloro-2-benzoxazolinone. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₂ |
| Molecular Weight | 169.56 g/mol [1] |
| Appearance | White to light yellow to light orange powder to crystal |
| Melting Point | 193.0 to 197.0 °C |
| Purity (GC) | min. 98.0 % |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Adherence to proper PPE protocols is mandatory to prevent exposure.
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation[2] |
Minimum Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3] Always inspect gloves for signs of degradation or puncture before use.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are essential.[2] A face shield may be necessary when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[3] For larger quantities or when generating dust, fire/flame resistant and impervious clothing is recommended.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Operational Plan: Safe Handling Protocol
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
Experimental Protocols
Weighing and Transfer:
-
Ensure all work is performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use a spatula or other appropriate tool to handle the solid chemical.
-
Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Experimental Work:
-
Conduct all reactions involving this compound in a chemical fume hood.[4]
-
Keep all containers of the chemical tightly closed when not in use.[2]
-
Avoid direct contact with the skin, eyes, and clothing.
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agents.
-
Wash hands and any exposed skin thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Collect all waste containing this compound separately from other waste streams.[3] This includes:
-
Leftover or unused chemical.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
Reaction mixtures and solutions.
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials. The container should be tightly closed.[2]
Disposal Method:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2] Do not dispose of down the drain or in general waste.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Collect spillage and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[2]
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before beginning any work with this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
